Product packaging for Iodopropynyl butylcarbamate(Cat. No.:CAS No. 55406-53-6)

Iodopropynyl butylcarbamate

Cat. No.: B030500
CAS No.: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Description

Historical Context of Academic Inquiry

The story of IPBC begins with the recognition of iodine as a potent germicide in the late 19th century. wikipedia.org This led to investigations into its organic derivatives, culminating in the synthesis of a propynyl (B12738560) alcohol compound (I−C≡C−CH₂−OH) in 1908, which was later patented for its significant antibacterial properties on surfaces like paint. wikipedia.org

Further research by various companies aimed at enhancing the physical and biological properties of compounds containing the iodopropynyl substructure. wikipedia.org This line of inquiry ultimately led to the patenting of IPBC, a carbamate (B1207046) derivative, by the Troy Chemical Corporation in 1975. wikipedia.org Initially developed under the trade name Troysan, its primary application was as a dry-film preservative in the paint and coatings industry to protect against mold, mildew, and fungal growth. wikipedia.orgchemical-product.com Academic and industrial research in the 1970s established its efficacy as an antifungal technology. atamanchemicals.comchemical-product.comatamankimya.com

Subsequent research focused on expanding its applications and understanding its properties. In 1996, after extensive safety and toxicity testing, IPBC was approved for use in cosmetic and topical products. atamanchemicals.comwikipedia.org

Role in Contemporary Preservation Science and Biocide Research

IPBC is a broad-spectrum preservative known for its effectiveness against a wide range of fungi and bacteria. atamankimya.comiofina.com Its primary role in contemporary preservation science is to prevent the microbial degradation of a vast array of products. atamankimya.comatamankimya.com

Key Research Areas and Applications:

Paints and Coatings: A significant body of research focuses on IPBC's use as a dry-film preservative in both interior and exterior paints and coatings. wikipedia.orgcoatingsworld.com It is valued for preventing the growth of mold, mildew, and other fungi, thereby extending the lifespan of the coating. wikipedia.orgcoatingsworld.com Research has also explored combining IPBC with other fungicides, such as propiconazole (B1679638), to enhance efficacy and reduce leaching potential. coatingsworld.com Studies have also investigated controlled-release mechanisms to prolong its protective effects. pcimag.com

Personal Care Products and Cosmetics: Since its approval for cosmetic use, research has confirmed its efficacy as a preservative in creams, lotions, shampoos, and other water-based formulations at low concentrations. wikipedia.orgatamankimya.com

Other Industrial Applications: Academic and industrial studies have demonstrated IPBC's utility as a preservative in a multitude of other products, including adhesives, sealants, paper coatings, metalworking fluids, and textiles. atamankimya.comatamankimya.comatamanchemicals.com

Mechanism of Action Research:

The precise antifungal mechanism of IPBC is still a subject of ongoing research. woodpreservation.camdpi.com One prominent hypothesis suggests that the terminal iodine atom plays a crucial role. woodpreservation.camdpi.com It is proposed that iodine can penetrate the cell wall of microorganisms and react with vital sulfhydryl groups in amino acids and nucleic acids, thereby disrupting essential proteins and leading to cell death. mdpi.com Another proposed mechanism, according to the Fungicide Resistance Action Committee, is that IPBC, along with other carbamates, alters the permeability of the cell membrane. wikipedia.orgwoodpreservation.ca

Significance of Comprehensive Academic Investigation

Continued academic investigation into 3-Iodo-2-propynyl butylcarbamate is crucial for several reasons:

Optimizing Efficacy and Application: Research into synergistic combinations with other biocides and innovative delivery systems, like encapsulation, can lead to more effective and durable preservation solutions with potentially lower environmental impact. coatingsworld.compcimag.com Understanding its degradation pathways under various conditions, such as thermal stress during manufacturing processes, is essential for ensuring its stability and performance. mdpi.comnih.gov

Environmental Fate and Impact: While studies indicate that IPBC is non-persistent and degrades rapidly in soil and aquatic environments, ongoing research is necessary to fully comprehend its environmental behavior, including its degradation products and potential effects on non-target organisms. epa.govgov.bc.caindustrialchemicals.gov.au

Broadening Applications: Further research could identify new and improved applications for IPBC. For instance, studies have explored its potential use in dental materials to impart antifungal properties. matec-conferences.orgelsevierpure.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12INO2 B030500 Iodopropynyl butylcarbamate CAS No. 55406-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoprop-2-ynyl N-butylcarbamate
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InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
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InChI Key

WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)OCC#CI
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Molecular Formula

C8H12INO2
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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DSSTOX Substance ID

DTXSID0028038
Record name 3-Iodo-2-propynyl-N-butylcarbamate
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Molecular Weight

281.09 g/mol
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Physical Description

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB]
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Solubility

In water, 156 mg/L at 20 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Density

1.575 g/mL
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Vapor Pressure

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C
Record name 3-Iodo-2-propynyl butylcarbamate
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Color/Form

Off-white, dull color powder, White, crystalline powder

CAS No.

55406-53-6, 85045-09-6
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Record name Iodopropynyl butylcarbamate
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name IODOPROPYNYL BUTYLCARBAMATE
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Melting Point

66 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Synthesis and Chemical Modification Studies

Methodologies for 3-Iodo-2-propynyl butylcarbamate Synthesis

The production of 3-Iodo-2-propynyl butylcarbamate involves several key methodologies, each with its own set of reaction conditions and outcomes. A common pathway begins with the synthesis of a precursor, propynyl (B12738560) butylcarbamate, followed by an iodination step.

Aqueous Reaction Systems with Surfactants

A significant advancement in the synthesis of IPBC has been the utilization of aqueous reaction systems containing surfactants. This method offers an alternative to traditional organic solvent-based reactions. In this approach, propynyl butylcarbamate is reacted with a source of positive iodine ions (I+) in an aqueous solution of a nonionic surfactant atamankimya.comgoogle.com. The use of surfactants, such as alcohol ethoxylates, facilitates the dispersion of the sparingly soluble carbamate (B1207046) in the aqueous medium, creating a suitable environment for the reaction to proceed efficiently atamankimya.comjustia.com. This method is advantageous as it can lead to a highly purified final product with a low moisture content google.comjustia.compatsnap.comnih.gov.

In-Situ Oxidation in Synthetic Pathways

The generation of the reactive iodinating species, the I+ ion, is often achieved through the in-situ oxidation of a metallic iodide salt, such as sodium iodide or potassium iodide atamankimya.comgoogle.comjustia.com. This is a critical step in the synthesis, as the controlled, "as-needed" generation of the I+ ion helps to minimize the formation of undesirable di- and tri-iodinated isomers google.comjustia.compatsnap.comnih.gov. A common oxidizing agent used for this purpose is sodium hypochlorite, which reacts with the iodide salt in the aqueous solution to produce the I+ ion that then reacts with the propynyl butylcarbamate justia.com. This careful control over the iodination process is a key factor in producing high-purity IPBC google.comjustia.com.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of IPBC. Key parameters that are carefully controlled include temperature, pH, and the sequence of reactant addition google.comjustia.com. The reaction is typically initiated at a low temperature, often between 0 and 8°C, and the temperature is carefully ramped up during the course of the reaction justia.compatsnap.com. The pH of the reaction mixture is also a critical factor, with the reaction being carried out at a pH greater than 7 atamankimya.comgoogle.com. After the iodination is complete, the pH is adjusted to be slightly acidic to facilitate the isolation of the product justia.com. Through careful optimization of these conditions, a high yield of IPBC, often around 93.5%, with a purity of approximately 98.7% can be achieved patsnap.com.

Table 1: Optimized Reaction Conditions for IPBC Synthesis

Parameter Optimized Condition
Initial Temperature 0-8°C
Reaction pH > 7
Iodide Salt Sodium Iodide or Potassium Iodide
Oxidizing Agent Sodium Hypochlorite
Yield ~93.5%

| Purity | ~98.7% |

Impurity Profiling and Minimization during Synthesis

The presence of impurities in the final IPBC product is a significant concern, as these impurities can have their own distinct toxicity profiles atamankimya.com. The primary impurities of concern are di- and tri-iodinated carbamates atamankimya.comgoogle.comjustia.com. The synthetic methodologies employing in-situ generation of the iodinating agent and careful control of reaction parameters are specifically designed to minimize the formation of these byproducts google.comjustia.compatsnap.comnih.gov. By controlling the reaction sequence and temperature, the formation of these undesirable isomers can be kept to a minimum, leading to a highly purified IPBC product justia.com.

Propargyl Alcohol and Butyl Isocyanate Reaction Pathways

The precursor for the iodination reaction, propynyl butylcarbamate, is typically synthesized through the reaction of propargyl alcohol with butyl isocyanate google.comwikipedia.org. This reaction forms the carbamate backbone of the IPBC molecule. In some described methods, this reaction is carried out in a solvent such as toluene (B28343) wikipedia.org. The resulting propargyl butylcarbamate is then carried forward to the iodination step to produce the final 3-Iodo-2-propynyl butylcarbamate product google.com.

Derivatization and Structural Analogue Exploration

Following the initial synthesis of iodopropynyl alcohol, further research was conducted by various companies to investigate compounds containing the iodopropynyl substructure in an effort to enhance their physical and biological properties wikipedia.org. This line of inquiry ultimately led to the patenting of 3-Iodo-2-propynyl butylcarbamate, a carbamate derivative, in 1975 wikipedia.org. The exploration of related structures is a common practice in medicinal and materials chemistry to identify molecules with improved efficacy or a more desirable property profile. The core structure of IPBC, with its carbamate linkage, iodinated alkyne, and butyl group, offers several points for potential modification to create structural analogues. However, detailed studies on the systematic derivatization of IPBC and the exploration of its structural analogues are not extensively documented in the reviewed literature. The focus has remained primarily on the synthesis and application of the parent compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
3-Iodo-2-propynyl butylcarbamate (IPBC)
Propynyl butylcarbamate
Propargyl alcohol
Butyl isocyanate
Sodium iodide
Potassium iodide
Sodium hypochlorite
Di-iodinated carbamates
Tri-iodinated carbamates

Green Chemistry Approaches in 3-Iodo-2-propynyl butylcarbamate Production

The production of 3-Iodo-2-propynyl butylcarbamate (IPBC) has traditionally involved methods that utilize organic solvents, which can pose environmental and safety concerns. In alignment with the principles of green chemistry, research has focused on developing more environmentally benign synthesis routes. A significant advancement in this area is the development of synthetic processes conducted in aqueous media, which reduces the reliance on volatile and often hazardous organic solvents.

One of the primary green chemistry approaches to IPBC synthesis involves an aqueous-based reaction system. This method circumvents the need for organic solvents as the reaction medium, thereby minimizing the environmental footprint associated with solvent use and disposal. Patented processes describe the synthesis of IPBC in an aqueous solution containing a suitable surfactant. justia.compatsnap.comgoogle.com In this approach, the iodination of the precursor, propynyl butylcarbamate, is carried out using a metallic iodide salt as the source of iodine. justia.compatsnap.com The generation of the reactive iodine species is carefully controlled within the aqueous phase, which can lead to a reduction in the formation of undesirable byproducts, such as di- and tri-iodinated isomers. justia.compatsnap.com

The use of an aqueous solution with a nonionic surfactant facilitates the reaction between the sparingly water-soluble carbamate precursor and the iodinating agent. justia.compatsnap.com This methodology not only offers a greener alternative to traditional organic solvent-based synthesis but can also result in a highly purified final product with a low moisture content. justia.compatsnap.com The careful control of reaction parameters such as pH and temperature is crucial for optimizing the yield and purity of the IPBC produced through this aqueous route. justia.comgoogle.com

Detailed research findings from patent literature demonstrate the viability of this green chemistry approach. The following table summarizes key aspects of an aqueous-based synthesis of IPBC, highlighting the reaction components and outcomes.

ParameterValue/DescriptionReference
Reaction MediumAqueous solution with a nonionic surfactant justia.compatsnap.com
PrecursorPropynyl butylcarbamate justia.compatsnap.com
Iodinating AgentMetallic iodide salt (e.g., sodium iodide, potassium iodide) with an oxidizing agent (e.g., sodium hypochlorite) justia.compatsnap.com
Key Process Features- In-situ generation of the iodinating species
  • Controlled pH (typically > 7 during iodination)
  • Temperature control (e.g., cooling to 0-8°C)
  • justia.compatsnap.comgoogle.com
    Product IsolationFiltering and washing with water justia.comgoogle.com
    Reported YieldUp to 93.5% patsnap.com
    Reported PurityUp to 98.7% patsnap.com

    This aqueous synthesis method represents a significant step towards more sustainable production of IPBC, aligning with the green chemistry goals of waste prevention and the use of safer solvents and reaction conditions.

    Mechanistic Investigations of 3 Iodo 2 Propynyl Butylcarbamate Biological Activity

    Molecular Targets and Interaction Dynamics

    The biological activity of 3-Iodo-2-propynyl butylcarbamate (IPBC) stems from its ability to interact with and disrupt multiple fundamental cellular components and processes. Its efficacy as a biocide is not attributed to a single mode of action but rather a combination of effects on various molecular targets.

    Table 1: Physical and Chemical Properties of 3-Iodo-2-propynyl butylcarbamate
    PropertyValue
    Molecular FormulaC8H12INO2 nih.gov
    Molar Mass281.09 g/mol nih.gov
    AppearanceOff-white, crystalline powder nih.gov
    Melting Point66 °C nih.gov
    Water Solubility156 mg/L at 20 °C nih.gov
    Log Kow2.4 / 2.81 (25°C, exp.)

    Cholinesterase and Acetylcholinesterase Inhibition Mechanisms

    As a member of the carbamate (B1207046) family of pesticides, one of the primary neurotoxic actions of IPBC is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.govmdpi.com AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) at synaptic junctions. lumenlearning.com

    The mechanism of inhibition involves the carbamoylation of the active site of the AChE enzyme. nih.gov IPBC forms an unstable, reversible complex with the enzyme, which is chemically similar to, but more reactive than, amides. nih.govnih.gov This binding prevents the enzyme from breaking down acetylcholine, leading to its accumulation in the synapse. nih.gov The resulting overstimulation of nicotinic and muscarinic receptors disrupts normal neurotransmission, leading to a state of cholinergic crisis in target organisms. nih.gov This inhibition is considered reversible, as the carbamoylated enzyme can eventually hydrolyze to restore its function, leading to a quicker recovery compared to organophosphate poisoning. nih.govatamankimya.com However, some studies have noted that a lack of cholinesterase inhibition can be unusual for a carbamate, though inhibition has been observed in animal studies at certain dose levels. atamankimya.com

    Carbamate-Mediated Enzyme Inhibition

    Beyond its effects on acetylcholinesterase, the inhibitory action of IPBC extends to other enzymes, which is central to its broad-spectrum antifungal activity. The general mechanism for carbamates involves interfering with essential enzymatic processes. nih.gov For IPBC, its antifungal mechanism, while not fully elucidated, is believed to be significantly influenced by the iodo-propynyl group in its structure. embopress.org

    It is speculated that the iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups (-SH) present in the amino acids, such as cysteine, that form the active sites of various essential enzymes. embopress.org This interaction can lead to the destruction or inactivation of these proteins, causing a decline or complete loss of their catalytic activity and disrupting vital metabolic pathways. embopress.org This covalent modification of sulfhydryl-containing enzymes represents a key aspect of IPBC's toxicity to fungi. nih.gov

    Cellular Metabolic Pathway Disruption

    IPBC disrupts cellular metabolism through several mechanisms. As a broad class, carbamates have been shown to interfere with glucose metabolism and insulin (B600854) signaling pathways, which can lead to hyperglycemia and insulin resistance. google.com

    Cell Membrane Permeability Alteration

    A primary mode of action for IPBC, particularly in its role as a fungicide, is the alteration of cell membrane permeability. The industry-sponsored Fungicide Resistance Action Committee (FRAC) classifies IPBC in its group 28, which consists of carbamates that specifically act by disrupting membrane integrity. nih.gov

    The most common mechanism for antifungal agents that target the cell membrane involves interfering with the synthesis or structure of ergosterol (B1671047), the predominant sterol in fungal membranes. lumenlearning.com This disruption leads to changes in membrane fluidity and function, resulting in increased permeability. mdpi.com This allows for the leakage of essential cellular components and ultimately leads to fungal cell death. mdpi.com While human cells contain cholesterol instead of ergosterol, providing a degree of selective toxicity, the fundamental ability of IPBC to interact with and disrupt lipid membranes is a key part of its biological activity. lumenlearning.com

    Interactions with Coenzymes

    Direct interactions of 3-Iodo-2-propynyl butylcarbamate with major coenzymes such as NAD+, FAD, or Coenzyme A are not extensively documented. However, its mechanism of action strongly implies indirect interference with coenzyme-dependent pathways.

    The primary mechanism in this context is the reaction of IPBC with sulfhydryl (-SH) groups. embopress.org Many enzymes that utilize coenzymes rely on the integrity of cysteine residues (which contain sulfhydryl groups) within their active sites for catalytic activity or structural stability. By binding to these sulfhydryl groups, IPBC can inactivate these enzymes, thereby disrupting the metabolic pathways they govern, including those requiring coenzymes. nih.gov Additionally, some compounds with structural similarities to IPBC metabolites function as antimetabolites. For example, atovaquone (B601224) acts as an analog of coenzyme Q and competes with it in the mitochondrial electron transport chain. lumenlearning.com This suggests a potential, though not directly proven, mechanism where IPBC or its degradation products could compete with natural coenzymes for binding sites on enzymes.

    Signaling Pathways and Cellular Responses

    IPBC and other carbamates can modulate various intracellular signaling pathways, leading to a range of cellular responses from metabolic disruption to programmed cell death.

    One identified pathway involves G-protein coupled receptors (GPCRs). Evidence suggests that signaling via G proteins can mediate the inhibition of adenylate cyclase activity and calcium channel activity. nih.gov Furthermore, arrestins, which are proteins involved in GPCR desensitization, can modulate this signaling to activate alternative pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com The MAPK signaling cascade is crucial for regulating cellular processes like inflammation, proliferation, differentiation, and cell death. thermofisher.com

    Carbamates have also been shown to affect the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. google.com Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress and inflammation. nih.govnih.gov Disruption of the Nrf2 pathway can trigger forms of cell death like ferroptosis. For example, ethyl carbamate has been shown to reduce cell viability and Nrf2 signaling, leading to ferroptosis in liver cells. google.com The cellular responses to these pathway alterations include the regulation of gene expression, changes in enzyme activities, and the induction of apoptosis. nih.govepa.gov

    Table 2: Summary of Molecular Targets and Biological Effects of IPBC
    Molecular Target/ProcessMechanism of ActionCellular Response
    Acetylcholinesterase (AChE)Reversible carbamoylation of the enzyme's active site. nih.govAccumulation of acetylcholine, neurotoxicity. nih.gov
    Enzyme Sulfhydryl GroupsReaction of the iodo group with -SH groups in enzyme active sites. embopress.orgInactivation of essential enzymes, metabolic disruption. embopress.org
    Cell MembraneAlteration of membrane permeability, likely via interaction with ergosterol (in fungi). nih.govmdpi.comLeakage of cellular contents, cell death. mdpi.com
    Cortisol SynthesisPotent inhibition of the synthesis pathway. nih.govReduction in serum cortisol levels. nih.gov
    G-Protein/MAPK SignalingInhibition of adenylate cyclase and modulation of MAP kinase pathways. nih.govAltered gene expression, inflammation, apoptosis. nih.govthermofisher.com
    Nrf2 Signaling PathwayDisruption of the Nrf2-mediated antioxidant response. google.comIncreased oxidative stress, potential for ferroptosis. google.com

    Comparative Mechanistic Studies with Related Biocides

    The biocidal activity of 3-Iodo-2-propynyl butylcarbamate is often contextualized by comparing its mechanism of action with other antimicrobial agents, particularly those within the carbamate family and other preservatives used in similar industrial and cosmetic applications.

    While IPBC is chemically a carbamate ester, its primary mode of action as a fungicide appears to differ significantly from that of carbamate insecticides. industrialchemicals.gov.auatamanchemicals.com Carbamate insecticides, such as N-methyl carbamates, primarily function by inhibiting the enzyme acetylcholinesterase (AChE) at neuronal synapses and neuromuscular junctions. nih.govnih.govnih.gov This inhibition is reversible and leads to neurotoxicity in target organisms. nih.govnih.gov Although one source lists IPBC as an AChE inhibitor, its potent antifungal activity is more commonly attributed to different mechanisms. nih.gov

    The fungicidal action of IPBC is thought to be linked to its unique molecular structure, specifically the iodopropynyl group. mdpi.com It is speculated that the iodine atom enables the molecule to penetrate the cell walls of microorganisms. mdpi.com Once inside, it is believed to react with crucial sulfhydryl groups found in the amino acids of enzymes and in nucleic acids, leading to the destruction of essential proteins and subsequent loss of cellular activity. mdpi.com More recent research has provided evidence that IPBC can disrupt the cell membrane of bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus. nih.gov

    The Fungicide Resistance Action Committee (FRAC) places IPBC in Group 28, a classification for biocides that act by altering cell membrane permeability. wikipedia.org This group also includes other carbamates like propamocarb (B29037) and prothiocarb, suggesting a shared primary mechanism related to membrane disruption rather than AChE inhibition. wikipedia.org

    A comparison with other common biocides, such as isothiazolinones, reveals both similarities and differences in their mechanisms and properties. Isothiazolinones, like Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT), are known to inhibit microbial growth by targeting thiol-containing enzymes. This action is conceptually similar to the proposed reaction of IPBC with sulfhydryl groups. However, a key practical difference is their relative stability; IPBC demonstrates greater thermal stability than CMIT/MIT, the latter of which can degrade completely after 100 hours at 60°C. mdpi.com

    The following table provides a comparative overview of IPBC and other related biocides based on available research findings.

    Table 1: Comparative Data of IPBC and Related Biocides

    Feature 3-Iodo-2-propynyl butylcarbamate (IPBC) N-Methyl Carbamate Insecticides (e.g., Carbaryl, Carbofuran) Isothiazolinones (e.g., CMIT/MIT) Dithiocarbamates (e.g., Thiram, Mancozeb)
    Primary Biocidal Class Fungicide, Bactericide medchemexpress.comatamanchemicals.com Insecticide nih.gov Bactericide, Fungicide eeer.org Fungicide
    Primary Mechanism Alters cell membrane permeability; wikipedia.org Reacts with sulfhydryl groups in proteins. mdpi.com Reversible inhibition of acetylcholinesterase (AChE). nih.govnih.gov Inhibition of key enzymes via reaction with thiol groups. Multi-site inhibitors; some may be metabolized to carbon disulfide (CS2). epa.gov
    Key Functional Group Iodopropynyl group, N-butyl carbamate industrialchemicals.gov.aumdpi.com N-methyl carbamate nih.gov Isothiazolinone ring Dithiocarbamate group
    FRAC Group 28 wikipedia.org Not applicable (Insecticide) Not applicable M (Multi-site contact activity)
    Key Target Organisms Broad-spectrum fungi (e.g., molds, yeast) and bacteria. mdpi.comnih.gov Insects nih.gov Bacteria, Fungi eeer.org Fungi

    | Thermal Stability | Decomposes at higher temperatures (starting at 70-90°C), but more stable than CMIT/MIT. mdpi.com | Varies by specific compound. | Low; CMIT/MIT can degrade significantly at 60°C. mdpi.com | Varies by specific compound. |

    This comparative analysis underscores that while IPBC belongs to the broad family of carbamates, its biocidal mechanism is distinct from the classic neurotoxic action of carbamate insecticides. Its activity is more aligned with membrane-disrupting fungicides and mechanistically shares some features with other thiol-reacting preservatives.

    Antimicrobial and Antifungal Efficacy Research

    Spectrum of Activity against Fungi and Microorganisms

    3-Iodo-2-propynyl butylcarbamate (IPBC) is a broad-spectrum antimicrobial agent effective against a wide range of fungi, bacteria, and algae. atamankimya.comatamankimya.commdpi.com Its primary mode of action is believed to be associated with the iodo group in its molecular structure, which can penetrate the cell walls of microorganisms and interfere with essential proteins, leading to a loss of activity. mdpi.com

    Efficacy against Mold and Stain Fungi in Wood Substrates

    IPBC has demonstrated significant efficacy in controlling mold and stain fungi on various wood species. mdpi.comusda.gov It is a common component in wood preservatives and coatings designed to prevent the growth of these discoloring fungi, which can reduce the aesthetic value and quality of wood products. mdpi.comatamanchemicals.comresearchgate.net

    Field trials have shown that IPBC treatments can effectively protect freshly cut lumber from sapstain and mold. usda.gov For instance, studies on yellow-poplar and southern yellow pine have demonstrated the protective capabilities of IPBC. usda.gov In one study, stickered yellow-poplar was well-protected by IPBC for up to 46 weeks, with higher concentrations providing suitable protection for as long as 67 weeks. usda.gov Similarly, stickered southern yellow pine was well-protected by all tested IPBC treatments after 12 weeks. usda.gov

    The performance of IPBC in controlling black stain fungi, such as Aureobasidium pullulans, in semi-transparent wood coatings has also been investigated. researchgate.net Research has explored the penetration of IPBC in wood, which is a critical factor for its long-term effectiveness. researchgate.net

    Control of Decay Fungi in Timber Applications

    IPBC is utilized in wood preservative formulations to combat wood rot and decay caused by various fungi. epa.gov Research has shown that wood-based composites treated with IPBC using supercritical carbon dioxide impregnation were protected from decay by both brown rot and white rot fungi. researchgate.net

    Inhibition of Fungal Growth in Dental Materials

    The antifungal properties of IPBC have been explored in the context of dental materials to prevent fungal contamination. Studies have shown that incorporating IPBC into type III dental gypsum can significantly inhibit the growth of fungi commonly found in dental settings, such as Aspergillus spp. and Penicillium notatum. matec-conferences.org In one study, gypsum samples containing IPBC showed no fungal growth after 28 days of incubation, whereas control samples without IPBC showed fungal growth. matec-conferences.org This suggests that IPBC can be a valuable additive in creating antifungal dental materials to prevent damage to dental models. matec-conferences.org

    Activity against Select Bacterial Strains

    IPBC also exhibits activity against a range of bacterial species. atamankimya.com It has been shown to be effective against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus at certain concentrations. wikipedia.org Studies on dental gypsum incorporated with IPBC demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. elsevierpure.comresearchgate.net Furthermore, IPBC has shown inhibitory effects against Vibrio parahaemolyticus and has been observed to prevent its planktonic growth at specific concentrations. nih.gov

    Algicidal Properties

    In addition to its fungicidal and bactericidal properties, IPBC is also recognized as an algicide. caymanchem.com It has demonstrated the ability to inhibit the growth of certain algae. mdpi.com Specifically, IPBC is active against parasitic algae from the genus Prototheca, including P. zopfii, P. blaschkeae, and Prototheca parasitic algae. caymanchem.com

    Efficacy in Diverse Material Matrices

    The versatility of IPBC allows for its incorporation into a wide array of material matrices to provide antimicrobial protection. atamankimya.com It is stable across a range of temperatures and pH levels, making it suitable for diverse formulations. atamankimya.com

    Initially developed for the paint and coatings industry, IPBC is widely used as a dry-film preservative to protect interior and exterior coatings from mold, mildew, and fungal growth. atamankimya.comatamanchemicals.com It is also a key preservative in water-based wood coatings and stains. atamankimya.com

    Beyond paints, IPBC is used in:

    Adhesives: To prevent microbial degradation. epa.govatamankimya.com

    Plastics: To protect plasticizers and other additives from microbial attack. atamankimya.com

    Metalworking Fluids: To prevent contamination that can reduce fluid performance and damage equipment. atamankimya.comepa.gov

    Textiles and Paper Coatings: As a biocide to inhibit microbial growth. epa.govatamankimya.com

    Cosmetics and Personal Care Products: As a preservative in creams, lotions, and shampoos. atamankimya.com

    Interactive Data Table: Efficacy of IPBC against Various Microorganisms

    Microorganism TypeSpeciesSubstrate/ApplicationObserved Effect
    Mold/Stain FungiAureobasidium pullulansWood CoatingsInhibition of black stain researchgate.net
    Mold/Stain FungiAspergillus spp., Penicillium notatumDental GypsumNo fungal growth observed on IPBC-containing samples matec-conferences.org
    Decay FungiBrown rot and white rot fungiWood CompositesProtection from decay researchgate.net
    BacteriaStaphylococcus aureus, Pseudomonas aeruginosaDental GypsumAntimicrobial activity demonstrated elsevierpure.comresearchgate.net
    BacteriaVibrio parahaemolyticusLaboratory mediumInhibition of biofilm formation and planktonic growth nih.gov
    AlgaePrototheca zopfii, P. blaschkeaeLaboratory mediumInhibitory activity (MIC50s of 4 and 1 mg/L, respectively) caymanchem.com

    Assessment Methodologies for Antimicrobial Activity

    The evaluation of IPBC's antimicrobial efficacy is conducted through various standardized and research-specific methodologies. These tests are designed to determine the compound's ability to inhibit or kill microorganisms in different product matrixes.

    In wood preservation, a common method is the EN 113 standard test , an accelerated test that assesses the toxic efficacy of a wood preservative against basidiomycete wood decay fungi. irg-wp.com This involves exposing treated wood blocks to a monoculture of a specific fungus, such as Coniophora puteana, Trametes versicolor, or Fomitopsis palustris, for a set period (e.g., eight or twelve weeks). irg-wp.comresearchgate.netunhas.ac.id The effectiveness of the preservative is then determined by measuring the mass loss of the wood blocks. researchgate.net To assess the stability of the preservative, samples may undergo a leaching procedure, such as the EN 84 standard , before the mycological test. researchgate.net Fungal activity within the wood can also be confirmed by quantifying fungal-specific biomarkers like ergosterol (B1671047). researchgate.net

    For liquid formulations such as paints, cosmetics, and metalworking fluids, the Minimum Inhibitory Concentration (MIC) is a key metric. chempoint.comnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measurement of the agent's innate activity against a specific bacterium or fungus. chempoint.comnih.gov

    In studies on personal care products and coatings, challenge tests are often performed. In these tests, a product is intentionally inoculated with a known quantity of specific microorganisms (bacteria, yeast, and mold). The product's preservative system, containing IPBC, is then monitored over time to determine its ability to reduce the microbial population to acceptable levels.

    For assessing performance against surface mold, methods can involve applying the test formulation to a substrate (like a filter paper disk on an agar (B569324) plate) which is then challenged with mold spores, such as Aspergillus niger or Penicillium chrysogenum. rsc.org The growth of the mold is then measured over several days and compared to an untreated control to determine the inhibitory effect of the preservative. rsc.org

    In Vitro Susceptibility Testing

    In vitro susceptibility testing is fundamental to determining the intrinsic antimicrobial and antifungal activity of 3-Iodo-2-propynyl butylcarbamate (IPBC). These laboratory-based tests establish the minimum concentration of IPBC required to inhibit the growth of or kill specific microorganisms.

    Research has demonstrated IPBC's efficacy against a wide array of fungi and bacteria. For instance, it has been shown to control common bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus at application rates of 250–1000 parts per million (ppm). atamanchemicals.com Its activity against mold is particularly noteworthy, with an effective concentration against Aspergillus niger reported at 0.6 ppm. atamanchemicals.com

    Further studies have delved into its effectiveness against specific pathogens in various contexts. In one study, IPBC was effective at inhibiting the formation of biofilms by Vibrio parahaemolyticus and Staphylococcus aureus, with total inhibition observed at a concentration of 50 µg/mL for both. pcimag.com

    Investigations into its algicidal and protothecal activity have also been conducted. A comparative study against Prototheca species isolated from dairy herds revealed its potent activity. The minimum inhibitory concentration for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were determined, highlighting differences in susceptibility between species. coatingsworld.comwoodcenter.org

    The following table summarizes the in vitro susceptibility data for IPBC against various microorganisms from published research.

    MicroorganismTest TypeEffective ConcentrationCitation
    Aspergillus nigerAntifungal Activity0.6 ppm atamanchemicals.com
    Prototheca zopfii (genotype 2)MIC₅₀4 mg/L coatingsworld.comwoodcenter.org
    Prototheca zopfii (genotype 2)MIC₉₀8 mg/L coatingsworld.com
    Prototheca blaschkeaeMIC₅₀1 mg/L coatingsworld.comwoodcenter.org
    Prototheca blaschkeaeMIC₉₀2 mg/L coatingsworld.com
    Vibrio parahaemolyticusBiofilm Inhibition50 µg/mL pcimag.com
    Staphylococcus aureusBiofilm Inhibition50 µg/mL pcimag.com
    Various BacteriaAntibacterial Activity250 - 1000 ppm atamanchemicals.com

    Material Challenge Tests

    Material challenge tests are designed to evaluate the performance of IPBC within a finished product or material under conditions that simulate real-world microbial threats. These tests involve incorporating IPBC into a material, such as paint, wood, or plastic, and then exposing the material to a high concentration of specific microorganisms.

    In the coatings industry, standardized tests are used to assess the efficacy of dry-film preservatives. One such method is ASTM D5590, an accelerated four-week study where the fungal growth on a paint film is evaluated. pcimag.com In a study using this method, a paint formulation containing encapsulated IPBC demonstrated superior, longer-lasting protection against fungi after extensive leaching, achieving a growth rating of "0" (no growth). pcimag.com The rating scale for this type of test is typically as follows:

    Growth RatingDescription
    0No growth
    1Traces of growth (<10%)
    2Light growth (10-30%)
    3Moderate growth (30-60%)
    4Heavy growth (60% to complete coverage)

    For wood preservation, the efficacy of IPBC has been evaluated using tests like the EN113 standard, which assesses the ability of a preservative to prevent decay by specific wood-destroying fungi in a controlled laboratory setting. Research has shown that the performance of IPBC can be enhanced when combined with other compounds. For example, adding α-aminoisobutyric acid was found to reduce the concentration of IPBC required to protect wood from decay fungi. irg-wp.com Similarly, tests on wood treated with a combination of IPBC and silanes have shown improved resistance to microfungi growth compared to wood treated with IPBC alone. researchgate.net

    These material-specific tests are crucial for determining the correct formulation strategies and confirming that IPBC provides the intended antimicrobial protection in the final product.

    Long-Term Field Performance Evaluations

    Long-term field performance evaluations are the ultimate test of a preservative's durability and effectiveness, exposing treated materials to the complex and variable stresses of a real-world environment. These studies involve placing materials like painted panels or treated wood stakes at outdoor test sites in various climates for extended periods, often years.

    In the field of paints and coatings, outdoor exposure tests have been conducted on wood panels coated with paints containing IPBC. In one 18-month study, paint formulations with an encapsulated form of IPBC showed the least amount of surface defacement from fungal growth compared to those with non-encapsulated IPBC. pcimag.com This highlights the importance of the formulation in protecting the active ingredient from environmental factors like UV radiation and leaching.

    Other studies have also noted the impact of environmental stressors. After 24 months of outdoor exposure across sites in the US, Europe, and Asia, it was observed that IPBC used as a standalone preservative was less effective than when used in combination with other fungicides like Propiconazole (B1679638) (PPZ). coatingsworld.com This is attributed to IPBC's potential for higher leaching and degradation under UV light, suggesting that combination products can offer more robust, long-term protection. coatingsworld.com

    For wood preservation, long-term field tests are essential for validating the performance of preservatives against decay and termites. While specific, publicly available long-term field data for IPBC are limited, its widespread use as a wood preservative for above-ground applications is supported by decades of effective use in the industry. woodpreservation.caatamankimya.com These evaluations, which assess factors like decay and fungal growth over many years, are critical for confirming the performance predicted by laboratory and material challenge tests.

    Table of Compound and Organism Names

    Name
    3-Iodo-2-propynyl butylcarbamate (IPBC)
    α-aminoisobutyric acid
    Aspergillus niger
    Bacillus subtilis
    Escherichia coli
    Klebsiella pneumoniae
    Propiconazole (PPZ)
    Prototheca blaschkeae
    Prototheca zopfii
    Pseudomonas aeruginosa
    Silanes
    Staphylococcus aureus
    Vibrio parahaemolyticus

    Environmental Fate and Ecotoxicological Research

    Environmental Degradation Pathways and Kinetics

    The environmental persistence and transformation of 3-Iodo-2-propynyl butylcarbamate (IPBC) are governed by several key degradation pathways, including hydrolysis, microbial metabolism, and thermal decomposition. The kinetics of these processes are highly dependent on environmental conditions such as pH, temperature, and microbial activity.

    Hydrolysis is a significant degradation pathway for IPBC, particularly under alkaline conditions. ccme.ca The rate of hydrolysis is highly dependent on the pH of the aqueous solution. ccme.cagov.bc.ca Laboratory studies have shown that IPBC is hydrolytically stable in acidic conditions at pH 5, with a half-life exceeding 30 days. gov.bc.caregulations.gov In neutral conditions (pH 7), degradation is considerably slower, with a calculated half-life of 139 days. ccme.cagov.bc.caregulations.gov However, the compound degrades very rapidly in alkaline environments. At pH 9, the hydrolysis half-life of IPBC is less than one day, measured specifically at 0.947 days. ccme.caregulations.govnih.gov This rapid breakdown at high pH indicates that alkaline-catalyzed hydrolysis is a primary route of dissipation in relevant aquatic systems. ccme.ca

    Table 1: Hydrolysis Half-Life of IPBC at 25°C

    pH LevelHalf-LifeStability
    5> 30 daysStable gov.bc.caregulations.gov
    7139 daysRelatively Stable ccme.cagov.bc.caregulations.gov
    90.947 daysRapid Degradation ccme.caregulations.govnih.gov

    Microbial action is a critical factor in the degradation of IPBC in both soil and aquatic environments. gov.bc.ca In aerobic soil metabolism studies conducted at 22°C, IPBC degrades rapidly with a half-life of approximately 2.13 hours. regulations.govindustrialchemicals.gov.auechemi.com The degradation rate is temperature-dependent, slowing to a half-life of 8.6 hours at 5°C. regulations.govindustrialchemicals.gov.au The importance of microbial activity is highlighted by comparing sterile and non-sterile conditions; in sterile soil at 22°C, 50% of the IPBC remained after 28 days, demonstrating that microbial degradation is the predominant process. echemi.com

    In aquatic systems, similar trends are observed. The half-life of IPBC in an anaerobic, non-sterile sediment-water system was found to be 1.5 hours. nih.gov In a comparable sterile system, the half-life was significantly longer at 13.3 hours, further confirming that microbial metabolism accelerates the compound's breakdown. nih.gov

    Table 2: Degradation Half-Life of IPBC via Microbial Metabolism

    SystemConditionTemperatureHalf-Life
    Aerobic SoilNon-Sterile22°C2.13 hours regulations.govindustrialchemicals.gov.auechemi.com
    Aerobic SoilNon-Sterile5°C8.6 hours regulations.govindustrialchemicals.gov.au
    Aerobic SoilSterile22°C> 28 days echemi.com
    Anaerobic Sediment-WaterNon-SterileNot Specified1.5 hours nih.gov
    Anaerobic Sediment-WaterSterileNot Specified13.3 hours nih.gov

    IPBC is susceptible to thermal degradation at elevated temperatures. Research indicates that thermal degradation begins to occur at 70°C, with the rate increasing significantly as temperatures rise from 70°C to 150°C. mdpi.comnih.gov The kinetics of this process conform to a first-order reaction. mdpi.comnih.gov The degradation rate constant (k) can be described by the Arrhenius equation: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ for temperatures ranging from 60°C to 150°C. mdpi.comnih.gov

    Analysis of the thermal decomposition products via ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has identified several compounds. mdpi.comnih.gov The degradation involves mechanisms such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation. mdpi.comnih.gov

    Table 3: Identified Thermal Degradation Products of IPBC

    Identified Degradation Product
    Propargyl butylcarbamate mdpi.com
    Prop-2-yn-1-yl ethylcarbamate mdpi.com
    Methyl N-butylcarbamate mdpi.com
    Methylcarbamic acid prop-2-yn-1-ol mdpi.com
    2-propyn-1-ol, 3-iodo-, methylcarbamate mdpi.com
    3-iodoprop-2-yn-1-ol mdpi.com
    3-iodoprop-2-ynyl N-propylcarbamate mdpi.com

    Across different degradation pathways, propargyl butylcarbamate (PBC) is consistently identified as the primary and major degradation product of IPBC. nih.govindustrialchemicals.gov.auechemi.com In hydrolysis studies, PBC was the only metabolite detected. gov.bc.ca Similarly, in aerobic soil metabolism, PBC is the primary metabolite formed. regulations.govindustrialchemicals.gov.auechemi.com This degradant is itself subject to further breakdown in the environment; in soil at 22°C, PBC has a half-life of 4.3 days. gov.bc.caindustrialchemicals.gov.au The formation of PBC is a key step in the environmental degradation of IPBC, leading to a less toxic substance as the iodine moiety is removed. ccme.caindustrialchemicals.gov.au

    Transport and Distribution in Environmental Compartments

    The movement and partitioning of IPBC in the environment are influenced by its physical and chemical properties, particularly its interaction with soil and its behavior in water.

    IPBC is considered to have medium to high mobility in soil. industrialchemicals.gov.auepa.gov This assessment is based on reported organic carbon-water (B12546825) partition coefficient (Koc) values that range from 61 to 309 L/kg. industrialchemicals.gov.auechemi.com Adsorption to soil does not appear to be strongly correlated with the organic matter or clay content. regulations.govindustrialchemicals.gov.au The soil adsorption coefficient (Kads) values have been measured in the range of 0.67 to 2.46 mL/g. regulations.gov

    Due to its mobility, there is a moderate potential for movement in the soil environment. gov.bc.ca However, the rapid degradation of IPBC in soil mitigates the risk of significant leaching into groundwater. epa.gov Fugacity modeling predicts that if released to both water and soil, IPBC will predominantly partition to the water compartment (65.3–66.1%), with a smaller fraction remaining in the soil (33.8–34.6%). industrialchemicals.gov.au

    Table 4: Soil Adsorption and Mobility of IPBC

    ParameterValueImplication
    Organic Carbon Partition Coefficient (Koc)61 - 309 L/kg industrialchemicals.gov.auechemi.comMedium to High Mobility industrialchemicals.gov.au
    Soil Adsorption Coefficient (Kads)0.67 - 2.46 mL/g regulations.govModerate potential for movement gov.bc.ca

    Aquatic System Dispersion and Runoff

    The potential for 3-Iodo-2-propynyl butylcarbamate (IPBC) to enter aquatic systems through runoff is a significant consideration in its environmental risk assessment. IPBC's mobility in soil-water systems is characterized as mobile to moderately mobile, with Freundlich adsorption coefficients (Kads) ranging from 0.67 to 2.46 ml/g. regulations.gov This low adsorption indicates a potential for IPBC residues to reach both ground and surface water. regulations.gov

    The compound is moderately soluble in water, with a reported solubility of 156 mg/L at 20°C. ccme.ca This property, combined with its mobility, suggests that IPBC is more likely to remain in the dissolved phase in aquatic environments rather than adsorbing to suspended solids or sediments. ccme.ca

    Hydrolysis is a key factor in the dissipation of IPBC in aquatic systems, with its stability being pH-dependent. ccme.cagov.bc.ca At a pH of 5, it is stable with a half-life of over 30 days. regulations.gov In neutral conditions (pH 7), its half-life is approximately 139 days. regulations.govgov.bc.ca However, in alkaline conditions (pH 9), it degrades rapidly with a half-life of less than one day. regulations.govgov.bc.ca The primary degradation product of this hydrolysis is propargyl butyl carbamate (B1207046) (PBC), which is significantly less toxic than the parent compound. ccme.ca

    Volatilization Characteristics

    The volatilization of 3-Iodo-2-propynyl butylcarbamate (IPBC) from water surfaces is considered to be an insignificant dissipation route. ccme.ca This is attributed to its low vapor pressure, which is reported as <0.002 Pa at 20°C and 0.007 Pa at 30°C, and its moderate water solubility. ccme.ca The Henry's Law Constant for IPBC is 8.9 x 10-9 atm m3/mole, which further indicates that it is unlikely to volatilize from water. regulations.gov

    While IPBC itself has low volatility, some of its degradation products, such as PBC, 2-PBC, carbon dioxide, and possibly methane, are volatile. regulations.gov The thermal degradation of IPBC can occur at temperatures as low as 70°C, with the degradation rate increasing significantly at higher temperatures. mdpi.com

    Ecotoxicity to Non-Target Organisms

    The ecotoxicity of 3-Iodo-2-propynyl butylcarbamate (IPBC) to organisms not targeted by its fungicidal properties is a critical area of research. Studies have revealed varying levels of sensitivity across different species, particularly in aquatic environments.

    Aquatic Organism Sensitivity (Fish, Invertebrates, Algae)

    IPBC has demonstrated significant toxicity to a range of aquatic organisms. On an acute basis, it is classified as highly to very highly toxic to both freshwater and estuarine/marine fish and invertebrates. regulations.govepa.gov

    Fish: Toxicity varies among fish species and their developmental stages. nih.gov For instance, the 96-hour median lethal concentration (LC50) for rainbow trout has been reported as 0.067 ppm. gov.bc.ca Coho salmon embryos are more tolerant than alevins, which are in turn more tolerant than smolts. nih.gov Chronic toxicity studies on fathead minnows have shown effects on hatch survival and larval growth at low concentrations. ccme.caresearchgate.net Specifically, the 5-day Lowest Observed Effect Concentration (LOEC) for hatch survival was 0.057 mg/L, and the 35-day LOEC for reduced weight and length was 0.019 mg/L. ccme.ca

    Invertebrates: Aquatic invertebrates also exhibit high sensitivity to IPBC. The 48-hour LC50 for Daphnia magna has been reported as low as 0.04 mg/L. ccme.canih.gov Other invertebrates like Hyalella azteca and Neomysis mercedis have shown 48-hour LC50 values of 500 ppb and 2,920 ppb, respectively. nih.gov

    Algae: IPBC is detrimental to algae at concentrations below 1.0 ppm. regulations.gov For the green alga Chlorella pyreniodosa, IPBC was found to be algistatic at 0.5 mg/L and algicidal at 1.0 mg/L. ccme.ca

    Interactive Data Table: Acute Toxicity of IPBC to Aquatic Organisms

    Click to view data
    SpeciesEndpointConcentration (µg/L)Exposure TimeReference
    Rainbow Trout (Oncorhynchus mykiss)96-h LC506796 hours gov.bc.ca
    Coho Salmon (Oncorhynchus kisutch) smolts96-h LC509596 hours nih.gov
    Starry Flounder (Platichthys stellatus)96-h LC50370,00096 hours nih.gov
    Daphnia magna48-h LC504048 hours ccme.canih.gov
    Hyalella azteca48-h LC5050048 hours nih.gov
    Neomysis mercedis48-h LC502,92048 hours nih.gov
    Chlorella pyreniodosaAlgistatic500- ccme.ca
    Chlorella pyreniodosaAlgicidal1,000- ccme.ca

    Effects on Terrestrial Flora

    Information regarding the specific effects of 3-Iodo-2-propynyl butylcarbamate on terrestrial flora is limited in the provided search results. While the ecotoxicity to aquatic plants, particularly algae, has been documented, the direct impact on land-based plants is not extensively covered. The primary focus of available research is on its fungicidal use in preserving wood and other materials, rather than its broader phytotoxicity. regulations.govepa.gov

    Impact on Soil Microbial Communities

    The impact of contaminants on soil microbial communities can lead to significant alterations in their structure and function, affecting crucial processes like nutrient cycling. mdpi.com The introduction of chemical substances can favor certain microbial groups while inhibiting others. mdpi.comyoutube.com The response of the microbial community often depends on the type of soil and its history of exposure to pollutants. mdpi.com For instance, microbial communities in soils with a history of industrial contamination may exhibit more resistance to new pollutants compared to those in natural, un-impacted soils. mdpi.com Soil properties such as organic matter content and pH are strong predictors of microbial abundance and composition. psu.edu While the provided information discusses the general effects of contaminants on soil microbes, specific studies detailing the direct impact of 3-Iodo-2-propynyl butylcarbamate on soil microbial communities were not found in the search results.

    Bioaccumulation Potential in Aquatic Food Webs

    Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can eliminate it, leading to its concentration in tissues. epa.gov The potential for a chemical to bioaccumulate is often related to its lipophilicity, measured by the n-octanol-water partition coefficient (Kow). ecetoc.org

    For 3-Iodo-2-propynyl butylcarbamate (IPBC), the log Kow is 2.45, suggesting some potential to bioconcentrate in fish. regulations.gov However, because this value is less than 3, the bioaccumulation is not expected to be significant. regulations.gov Studies have supported this, with one investigation on Japanese carp (B13450389) showing a bioconcentration factor of less than 4.5. gov.bc.ca This indicates a low potential for IPBC to concentrate in aquatic organisms and magnify through the food web. gov.bc.ca

    Mammalian and Human Toxicological Investigations

    Acute and Subchronic Systemic Effects

    The systemic toxicity of 3-Iodo-2-propynyl butylcarbamate (IPBC) has been evaluated through oral, dermal, and inhalation routes in various animal studies.

    Oral Toxicity: Acute oral toxicity studies in rats have established a lethal dose 50% (LD50) of 1.1 g/kg for females and 1.5 g/kg for both males and females combined. epa.gov Another source reports an oral LD50 in rats of 1056 mg/kg. scbt.com In general, IPBC is considered to have low to moderate acute toxicity when ingested. epa.govindustrialchemicals.gov.au Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage to an individual. scbt.com

    Dermal Toxicity: The acute dermal LD50 in rats has been determined to be greater than 2000 mg/kg, indicating low toxicity through skin absorption. scbt.com Similarly, studies in rabbits show an acute dermal LD50 of over 2,000 mg/kg bw. industrialchemicals.gov.au

    Inhalation Toxicity: IPBC is considered to have high acute toxicity via the inhalation route. industrialchemicals.gov.au The acute inhalation lethal concentration 50% (LC50) in rats is reported as 0.680 mg/l over a 4-hour period for dust and 0.78 mg/L for aerosol. scbt.comindustrialchemicals.gov.au Inhalation of IPBC dusts or aerosols can be harmful, with animal studies showing effects such as labored breathing, lung edema, emphysema, and reddened lungs. researchgate.net

    Subchronic Toxicity: In a 13-week subchronic oral toxicity study, Sprague-Dawley rats were administered IPBC by gavage. scbt.com At a dose of 125 mg/kg/day, a 19% decrease in body weight gain was observed in male rats and a 12% decrease in females. scbt.com A 90-day feeding test in rats at doses of 20, 50, and 125 mg/kg showed no toxicity, with negative results in hematology, cholinesterase, and clinical chemistry tests. scbt.com In a subchronic dermal study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for systemic effects was 200 mg/kg/day, while the Lowest-Observed-Adverse-Effect Level (LOAEL) was 500 mg/kg/day, with effects including inhibition of plasma cholinesterase in females. scbt.comindustrialchemicals.gov.au A 13-week inhalation study in rats established a No-Observed-Adverse-Effect Concentration (NOAEC) of 1.16 mg/m³. industrialchemicals.gov.au

    Route of ExposureSpeciesToxicity ValueReference
    Oral (Acute)Rat (Female)LD50: 1.1 g/kg epa.gov
    Oral (Acute)Rat (Male & Female)LD50: 1.5 g/kg epa.gov
    Dermal (Acute)RatLD50: >2000 mg/kg scbt.com
    Inhalation (Acute, 4h)RatLC50: 0.680 mg/l (dust) scbt.com
    Oral (Subchronic, 13-week)RatLOAEL: 125 mg/kg/day scbt.com
    Dermal (Subchronic)RatNOAEL: 200 mg/kg/day scbt.comepa.gov
    Inhalation (Subchronic, 13-week)RatNOAEC: 1.16 mg/m³ industrialchemicals.gov.au

    Ocular Irritation: Technical grade IPBC is classified as severely irritating to the eyes. scbt.com In primary eye irritation studies with rabbits, it caused corneal opacity and vascularization in unwashed eyes, with effects persisting at 21 days post-treatment. scbt.com Consequently, IPBC is placed in Toxicity Category I, the highest category, for eye irritation. epa.gov Cosmetic formulations containing 0.1% to 0.015% IPBC produced slight conjunctival redness in rabbits. industrialchemicals.gov.au

    Dermal Irritation: Technical grade IPBC is considered slightly irritating to the skin of rabbits. scbt.com It is classified as practically non-toxic for dermal irritation and placed in Toxicity Category IV, the lowest category for this effect. epa.gov However, some studies note that it can cause inflammation of the skin on contact in some individuals. scbt.com In a clinical study, a cosmetic formulation with 0.0125% IPBC was found to be mildly irritating when applied under occlusive patches for 24 hours, causing erythema without edema. industrialchemicals.gov.au

    Exposure TypeSpecies/Test TypeObservationToxicity CategoryReference
    OcularRabbitSevere irritation, corneal opacity, vascularizationCategory I scbt.comepa.gov
    DermalRabbitSlight irritationCategory IV scbt.comepa.gov
    Dermal (Clinical)HumanMild irritation (0.0125% formulation)- industrialchemicals.gov.au

    Sensitization and Allergic Contact Dermatitis Research

    While some animal studies have shown no evidence of skin sensitization, with a dermal sensitization study in guinea pigs showing no reaction to a 0.32% concentration of technical IPBC, human case studies and clinical data suggest that IPBC can act as a skin sensitizer. scbt.comresearchgate.net Allergic contact dermatitis from IPBC has been reported, and it is considered an emerging contact allergen due to its increased use in cosmetics and other consumer products. industrialchemicals.gov.aunih.gov The risk of sensitization appears to be low at concentrations up to 0.1%, but may increase with higher concentrations or prolonged exposure. industrialchemicals.gov.au Some research suggests a possible cross-reactivity between IPBC and thiuram mix, a common rubber allergen. nih.gov

    There have been documented cases of allergic contact dermatitis resulting from airborne exposure to IPBC. nih.govresearchgate.net One notable case involved a production worker at a paint factory who developed dermatitis on air-exposed skin areas. nih.govresearchgate.net Patch testing confirmed a strong allergic reaction to IPBC, which was an ingredient in the wood treatment products she was handling. nih.govresearchgate.net Another case reported a man who developed perianal and palmar contact dermatitis from using moist sanitary wipes containing IPBC. industrialchemicals.gov.au The most frequent sites of dermatitis in IPBC-positive patients are scattered generalized body distribution, hands, and arms. industrialchemicals.gov.au

    Genotoxicity and Carcinogenicity Assessments

    Carcinogenicity: In a two-year chronic toxicity and carcinogenicity study, technical grade IPBC was administered to rats at various doses. scbt.com The study found no statistically significant increases in tumor incidences in male or female rats. scbt.com Based on the lack of a carcinogenic response in rats and female mice, the absence of mutagenic activity, and other supporting data, the U.S. Environmental Protection Agency (EPA) has classified IPBC as "not likely" to be a human carcinogen. epa.govepa.gov

    In Vitro and In Vivo Genotoxicity Studies

    A comprehensive evaluation of the genotoxic potential of 3-Iodo-2-propynyl butylcarbamate (IPBC) has been conducted through a battery of in vitro and in vivo studies. The collective evidence from these assays indicates that IPBC is not genotoxic. wikipedia.orgchemical-product.comregulations.gov

    In vitro, IPBC was evaluated for its potential to induce gene mutations in the Salmonella typhimurium/mammalian microsome mutagenicity test, commonly known as the Ames test. The results of this study were negative, indicating that IPBC did not cause mutations in the bacterial strains tested. gov.bc.ca

    Table 1: Summary of Genotoxicity Studies for IPBC

    Test SystemStudy TypeResults
    Salmonella typhimuriumIn Vitro Gene MutationNegative gov.bc.ca
    Mouse Micronucleus TestIn Vivo Chromosomal DamageNegative gov.bc.ca

    Long-Term Carcinogenicity Bioassays and Tumorigenic Potential

    Long-term carcinogenicity bioassays have been conducted on 3-Iodo-2-propynyl butylcarbamate (IPBC) in both rats and mice to evaluate its tumorigenic potential.

    In a 104-week study, Sprague-Dawley rats were administered IPBC in their diet. gov.bc.ca Detailed post-mortem examinations revealed no evidence of carcinogenic potential in either male or female rats at the doses tested. gov.bc.ca While some non-neoplastic lesions were observed in the stomach and submaxillary salivary glands at higher doses, there were no significant differences in organ weights between the groups. gov.bc.ca

    Some research has suggested a potential for certain pesticides, including IPBC, to pose cancer risks and has called for re-evaluation. researchgate.netbeyondpesticides.org However, the consensus from regulatory bodies and the majority of scientific studies is that IPBC is not considered a carcinogen. wikipedia.orgregulations.gov

    Table 2: Overview of Long-Term Carcinogenicity Bioassays for IPBC

    SpeciesDurationKey FindingsConclusion
    Rat104 weeksNo evidence of carcinogenic potential in either sex. gov.bc.caNon-carcinogenic gov.bc.ca
    MouseNot specifiedIncreased incidence of hepatocellular adenomas in high-dose males, not considered biologically relevant. industrialchemicals.gov.auNot likely to be carcinogenic to humans industrialchemicals.gov.auepa.govpic.int

    Reproductive and Developmental Toxicology Studies

    In a two-generation reproductive toxicity study in rats, a reduced fertility/mating index was observed in the parent generation (F0) at the highest dose tested. industrialchemicals.gov.au Additionally, a reduced live birth index was noted in the first-generation (F1) pups at the same high dose. industrialchemicals.gov.au However, no adverse effects on reproductive indices or mating performance were observed at lower doses. epa.gov

    Developmental toxicity studies have been conducted in both rats and rabbits. In rats, a study observed transient swelling in the necks of pregnant dams at high doses. cir-safety.org Another rat study noted incompletely ossified frontal skull bones and pelvic girdles at a high dose level. industrialchemicals.gov.au Importantly, in both rat and rabbit developmental studies, these effects were only seen at doses that were also toxic to the maternal animals. epa.gov No treatment-related effects on fetal development, including teratogenicity, were observed in rabbits. industrialchemicals.gov.au Furthermore, studies in rats and mice found no significant effect on fertility, reproductive performance, or the incidence of fetal malformations. wikipedia.orgchemical-product.com

    Based on the available data, the evidence suggests that IPBC does not possess a significant potential for reproductive or developmental toxicity. regulations.gov

    Table 3: Summary of Reproductive and Developmental Toxicology Findings for IPBC

    Study TypeSpeciesKey Findings
    Two-Generation Reproductive ToxicityRatReduced fertility/mating index in F0 and reduced live birth index in F1 at high doses. industrialchemicals.gov.au No adverse effects on reproductive indices or mating performance at lower doses. epa.gov
    Developmental ToxicityRatTransient swelling in the necks of pregnant dams at high doses. cir-safety.org Incompletely ossified frontal skull bones and pelvic girdles at high doses. industrialchemicals.gov.au
    Developmental ToxicityRabbitNo treatment-related effects on pregnancy or fetal development. industrialchemicals.gov.au

    Neurotoxicological Considerations

    The neurotoxic potential of 3-Iodo-2-propynyl butylcarbamate (IPBC), particularly its effect on cholinesterase activity, has been investigated in vertebrates. While some studies have reported minor and reversible inhibition of plasma cholinesterase, IPBC is generally not considered to be neurotoxic when administered orally. industrialchemicals.gov.auregulations.gov

    In an acute neurotoxicity study in rats, decreased plasma cholinesterase activity was observed at high doses on days 8 and 15 post-treatment. regulations.gov A subchronic inhalation toxicity study in rats also showed significant inhibition of plasma cholinesterase in males and brain cholinesterase in both sexes at certain concentrations. regulations.gov However, a 13-week dietary neurotoxicity study in rats concluded that while IPBC has the potential for modest and completely reversible inhibition of plasma cholinesterase in females, it did not cause any neurotoxic effects at the tested concentrations. regulations.gov The observed decreases in cholinesterase activity in some studies are not always considered biologically significant, especially in the absence of corresponding lesions or effects. regulations.gov

    Research has demonstrated that 3-Iodo-2-propynyl butylcarbamate (IPBC) can impact the olfactory system of aquatic organisms, specifically fish. Studies on coho salmon have shown that IPBC can impair their olfactory-mediated behavioral and physiological alarm responses. ebi.ac.uk

    The electro-olfactogram (EOG), a measure of olfactory function, was found to be highly sensitive to brief, localized exposures to IPBC. researchgate.net In one study, a 30-minute exposure to a low concentration of IPBC reduced the EOG response in coho salmon by as much as 40%. researchgate.net The effective nominal concentration required to cause a 50% reduction in EOG amplitude (EC50) for IPBC was determined to be 1.28 µg/L. researchgate.net

    In addition to its effects on the EOG, IPBC has been shown to increase acetylcholinesterase (AChE) activity in the brain of coho salmon at multiple concentrations following acute localized exposure. researchgate.net The mechanisms behind the olfactory effects of IPBC are not fully understood but are suggested to be related to its iodine content. researchgate.net

    Endocrine System Modulation Research

    The potential for 3-Iodo-2-propynyl butylcarbamate (IPBC) to act as an endocrine disruptor has been a subject of scientific inquiry. Some studies have suggested that certain pesticides, including IPBC, should be re-evaluated for their potential cancer risks, which can be linked to endocrine-disrupting properties. researchgate.netbeyondpesticides.org

    Research indicates that many pesticides can interfere with endocrine pathways by altering steroid synthesis or activating nuclear receptors. researchgate.net One review highlighted the need for clearer guidelines based on breast cancer biology to assess the effects of chemicals on the mammary gland, including sensitive hormone measures. researchgate.net

    While there are general concerns about the endocrine-disrupting potential of various chemicals, specific in-depth studies on the direct endocrine-modulating effects of IPBC are not extensively detailed in the provided search results. However, an evaluation by the Scientific Committee on Consumer Safety (SCCS) concluded that at a concentration of 0.05% in the general population, IPBC would not cause adverse effects from the absorption of iodine, which is a key component of the molecule and relevant to thyroid function. industrialchemicals.gov.au Furthermore, a review of several studies, including those examining neurotoxicity, found no evidence that the thyroid was affected by IPBC exposure. regulations.gov

    Analytical Methodologies for 3 Iodo 2 Propynyl Butylcarbamate Detection and Quantification

    Chromatographic Techniques

    Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of IPBC. Its versatility allows for the separation of IPBC from complex matrices, ensuring accurate quantification.

    High-Performance Liquid Chromatography (HPLC) Development and Validation

    High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of IPBC. sielc.comsielc.commckx.netsielc.com The development of a robust HPLC method involves a systematic approach to select the appropriate column, mobile phase, and detector to ensure the method is suitable for its intended purpose. pharmtech.comactascientific.comwjpmr.com

    A common approach involves using a reverse-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. sielc.commdpi.com For instance, IPBC can be effectively retained and analyzed on a Newcrom R1 reverse-phase column using an isocratic mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer, with UV detection at 200 nm. sielc.comsielc.com Another method utilizes a Primesep SB column with a mobile phase of 40% acetonitrile and 60% water, buffered with 0.2% phosphoric acid, and detection at 200 nm. sielc.com The selection of the mobile phase composition is critical for achieving optimal separation and can be a simple binary mixture or a more complex gradient system. pharmtech.com

    Method validation is a critical step to ensure the reliability of the analytical data. wjpmr.comnih.govpensoft.net This process typically includes evaluating the method's specificity, linearity, precision, accuracy, and robustness. actascientific.comnih.gov Specificity ensures that the analytical signal corresponds only to IPBC and not to other components in the sample matrix. nih.gov Linearity is established by demonstrating a direct proportional relationship between the concentration of IPBC and the detector response over a defined range. actascientific.com Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. actascientific.com Robustness assesses the method's reliability when small, deliberate variations are made to the analytical parameters. nih.gov

    For example, a validated HPLC method for a pharmaceutical product demonstrated good linearity, with a correlation coefficient greater than 0.999. pensoft.net The precision was established with a relative standard deviation of less than 2%, and accuracy was confirmed by recovery studies, typically aiming for results between 98% and 102%. pensoft.net

    Interactive Data Table: Example HPLC Method Parameters for IPBC Analysis

    ParameterCondition 1Condition 2
    Column Newcrom R1, 4.6x150 mm, 5 µmPrimesep SB, 4.6x150 mm, 5 µm
    Mobile Phase Acetonitrile/Water with Phosphoric Acid buffer40% Acetonitrile / 60% Water with 0.2% Phosphoric Acid
    Flow Rate 1.0 mL/min1.0 mL/min
    Detection UV at 200 nmUV at 200 nm
    Reference sielc.com sielc.com

    Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Profiling

    For the detection of trace levels of IPBC and the identification of its metabolites, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mckx.netmdpi.comnih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. nih.gov UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com

    In UPLC-MS/MS analysis of IPBC, a common setup involves a C18 column and a gradient mobile phase, often consisting of 0.1% formic acid in water and acetonitrile. mdpi.com The mass spectrometer is typically operated in positive ion mode for the detection of IPBC and its degradation products. mdpi.com The high sensitivity of this method allows for the detection of metabolites at very low concentrations, which is crucial for understanding the environmental fate and metabolic pathways of IPBC. nih.govresearchgate.net

    Metabolite profiling studies using UPLC-MS/MS have successfully identified various degradation products of IPBC. mdpi.comnih.gov For instance, in a study on the thermal degradation of IPBC, seven degradation products were identified, including prop-2-yn-1-yl ethylcarbamate and methyl N-butylcarbamate. nih.gov The identification process involves analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), which provides structural information about the molecule. mdpi.commdpi.com

    The workflow for a metabolomics study typically involves sample preparation, UPLC-MS/MS data acquisition, data processing to align chromatograms and identify significant features, and finally, metabolite identification and quantification. nih.govdoi.org

    Interactive Data Table: UPLC-MS/MS Parameters for IPBC Analysis

    ParameterSetting
    UPLC System Thermo UltiMate 3000
    Mass Spectrometer Thermo Scientific LTQ Orbitrap VELOS PRO
    Column Waters ACQUITY UPLC BEH C18, 1.8 µm, 2.1 x 100 mm
    Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
    Flow Rate 0.4 mL/min
    Ionization Mode Positive Ion Mode
    Reference mdpi.com

    HPLC-Mass Spectrometry (HPLC/MS) for Consumer Products

    HPLC coupled with mass spectrometry (HPLC/MS) is a powerful tool for the analysis of IPBC in complex matrices such as consumer products. eeer.orgresearchgate.net This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometric detection. researchgate.netnih.gov

    A typical HPLC/MS method for IPBC in consumer products involves extraction of the compound from the product matrix, followed by analysis on a reversed-phase column. eeer.orgresearchgate.net For example, a method for analyzing IPBC in cosmetic formulations used a reversed-phase column with detection in the positive selected ion-monitoring mode, achieving detection limits between 50 and 100 ng/g. researchgate.netnih.gov The use of an internal standard is often employed to improve the accuracy and precision of the quantification. eeer.org

    One study detailed a method for the simultaneous analysis of IPBC and four isothiazolinones in wet wipes and detergents. eeer.org The method utilized ultrasonic-assisted extraction followed by HPLC/MS analysis. eeer.org The accuracy of this method ranged from 60.4% to 113%, with method detection limits ranging from 0.011 to 0.034 mg/kg for wet wipes and 0.57 to 1.6 mg/kg for detergents. eeer.org

    The European Standard EN 16343:2013 specifies an LC-MS method for the quantitative determination of IPBC in cosmetic preparations. ansi.org This standard outlines the extraction procedure using methanol (B129727) and subsequent analysis by reverse-phase HPLC with mass-specific detection (LC-MS or LC-MS/MS). ansi.org Quantification is performed using either an external standard calibration or the standard addition method. ansi.org

    Interactive Data Table: HPLC/MS Method Detection Limits for IPBC in Consumer Products

    Product TypeMethod Detection Limit (mg/kg)Reference
    Wet Wipes0.011–0.034 eeer.org
    Liquid Detergent0.57–1.5 eeer.org
    Powder Detergent0.58–1.6 eeer.org

    Spectroscopic and Spectrometric Approaches

    Spectroscopic and spectrometric techniques provide alternative and complementary methods for the analysis of IPBC, particularly for rapid screening and analysis in different physical states.

    Ultraviolet (UV) Spectroscopy for Solution Analysis

    Ultraviolet (UV) spectroscopy can be used for the analysis of IPBC in solutions. psu.edumdpi.com This method is based on the principle that IPBC absorbs UV light at a specific wavelength. psu.edu The amount of light absorbed is directly proportional to the concentration of IPBC in the solution, following the Beer-Lambert law.

    Studies have shown that pure IPBC in solution absorbs UV light at a wavelength of around 275 nm. psu.edu To perform a quantitative analysis, a calibration curve is typically prepared using standard solutions of known IPBC concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

    It is important to consider the solvent used, as it may also absorb UV light in the same region as IPBC, potentially interfering with the measurement. psu.edu Therefore, the UV spectrum of the solvent should be measured and subtracted from the sample spectrum to obtain the net absorbance of IPBC. psu.edu While UV spectroscopy is a relatively simple and cost-effective technique, it is less selective than chromatographic methods and may be subject to interference from other UV-absorbing compounds in the sample matrix. mdpi.com

    X-ray Fluorescence (XRF) for Solid Matrix Content

    X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique that can be used to determine the elemental composition of solid materials, including the iodine content in IPBC. nih.govnih.govyoutube.comyoutube.com The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit secondary (or fluorescent) X-rays. youtube.com Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present in the sample. youtube.com

    For the analysis of IPBC, XRF can measure the intensity of the characteristic X-rays emitted by the iodine atoms. This intensity is proportional to the concentration of iodine, and therefore IPBC, in the sample. The technique is particularly useful for the analysis of solid samples, such as treated wood or plastics, without the need for sample dissolution. nih.gov

    However, XRF analysis can be affected by "matrix effects," where the presence of other elements in the sample can influence the intensity of the fluorescent X-rays from the element of interest. youtube.comyoutube.com To overcome this, calibration is typically performed using certified reference materials with a similar matrix composition to the unknown samples. nih.govyoutube.com Portable XRF analyzers are available, offering the advantage of rapid, on-site analysis. nih.gov

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Changes

    Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical tool for investigating the structural integrity of 3-Iodo-2-propynyl butylcarbamate (IPBC). This non-destructive technique provides information on the molecular vibrations within a sample, allowing for the identification of functional groups and the detection of changes in chemical structure. youtube.comspringernature.com FT-IR is particularly useful for analyzing the degradation of IPBC and its interactions with other substances. youtube.comresearchgate.net

    The thermal instability of IPBC is a known characteristic, with degradation observed at temperatures of 70°C and above. mdpi.comnih.gov The decomposition process can involve deiodination, demethylation, deethynylation, and other reactions, leading to the formation of various degradation products. nih.gov FT-IR spectroscopy can be employed to monitor these structural changes. For instance, studies investigating the interaction between IPBC and halloysite (B83129) nanotubes (HNT) have used FT-IR to confirm the loading of the biocide. The spectra of IPBC-loaded nanotubes show shifts in several characteristic bands of IPBC, indicating an interaction between the compound and the nanotube material. researchgate.net

    The workflow for such an analysis typically involves acquiring a background spectrum, followed by the spectrum of the sample. youtube.com By comparing the spectra of treated or aged IPBC samples to a reference spectrum of pure IPBC, scientists can identify changes in the fingerprint region that correspond to specific structural modifications. For example, alterations in the bands associated with the C-I, C≡C, or N-H bonds could signify the onset of degradation.

    Sample Preparation and Extraction Optimization

    The effective extraction of IPBC from a sample matrix is a critical prerequisite for accurate quantification. The choice of extraction method and solvent system is dictated by the nature of the sample matrix, which can range from cosmetic formulations to wood preservatives. mdpi.comresearchgate.net Optimization of these procedures is essential to achieve high recovery rates and minimize interference from other components in the matrix.

    Several extraction techniques have been successfully developed for IPBC analysis. A common approach for cosmetic products involves simple solvation or extraction with an organic solvent. For example, IPBC can be extracted from cosmetic preparations using methanol or a mixture of toluene (B28343) and isopropyl alcohol. researchgate.netnih.govansi.org For more complex matrices, ultrasonic-assisted extraction has proven effective. This method was used for analyzing IPBC in consumer products like wet wipes and detergents, demonstrating good efficiency. eeer.org In some cases, a liquid-liquid partition using n-hexane/water followed by a cartridge column cleanup may be established to achieve high recovery. researchgate.net

    The European Standard EN 16343:2013 specifies a method where IPBC is extracted from cosmetic preparations using methanol. ansi.org The selection of the appropriate extraction solvent and technique is a key step in method development, aiming for a simple, rapid, and reproducible procedure. nih.gov

    Sample MatrixExtraction TechniqueSolvent/sSource
    Cosmetic FormulationsSolvationToluene / Isopropyl alcohol researchgate.netnih.gov
    Cosmetic PreparationsExtractionMethanol ansi.org
    Cosmetic FormulationsExtractionMethanol / Water nih.gov
    Wet Wipes, Liquid & Powder DetergentsUltrasonic-Assisted ExtractionNot specified in abstract eeer.org
    Aerosol Fungicides, Wood PreservativesLiquid-Liquid Partition & Cartridge Columnn-hexane / water researchgate.net

    Method Detection Limits and Accuracy Assessments

    Validating the performance of an analytical method is essential to ensure that the results are reliable and fit for purpose. unodc.org Key validation parameters include the method detection limit (MDL), limit of quantification (LOQ), accuracy, and precision (often expressed as relative standard deviation, RSD). eeer.orgnih.gov A variety of highly sensitive methods have been developed and validated for the quantification of IPBC.

    These methods often employ chromatographic separation, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with a sensitive detector. nih.govnih.gov Common detection techniques include mass spectrometry (MS or MS/MS) and electron capture detection (ECD). nih.govansi.orgeeer.org

    The reported detection limits and accuracy for IPBC vary depending on the analytical technique and the sample matrix. For instance, a GC-ECD method for cosmetics reported a very low limit of detection of 0.25 ng/mL and an accuracy of 98% recovery. researchgate.netnih.gov An HPLC-MS method for similar products achieved a detection limit between 50 and 100 ng/g with good quantification reliability (RSD between 0.9 and 2.9%). nih.gov For consumer products like wet wipes and detergents analyzed by HPLC/MS, method detection limits ranged from 0.011 to 1.6 mg/kg, with accuracy between 60.4% and 113%. eeer.org

    The following table summarizes the performance characteristics of several published analytical methods for IPBC.

    Analytical MethodSample MatrixDetection Limit (MDL/LOD)Accuracy (Recovery / RSD)Source
    GC-ECDCosmetic Formulations0.25 ng/mL98% Recovery, 4% RSD researchgate.netnih.gov
    HPLC-ESI-MSCosmetic Formulations50 - 100 ng/g0.9 - 2.9% RSD nih.gov
    HPLC/MSWet Wipes0.011 - 0.034 mg/kg60.4 - 113% eeer.org
    HPLC/MSLiquid Detergent0.57 - 1.5 mg/kg60.4 - 113% eeer.org
    HPLC/MSPowder Detergent0.58 - 1.6 mg/kg60.4 - 113% eeer.org
    LC-MS/MSGeneralLOQ: 1 ppm (1 mg/kg)Not specified analytice.com

    Microbial Resistance Mechanisms and Management Strategies

    Mechanisms of Resistance Development to 3-Iodo-2-propynyl butylcarbamate

    Microorganisms have evolved sophisticated mechanisms to counteract the effects of biocides like IPBC. These resistance strategies can be broadly categorized into adaptive responses, enzymatic detoxification, and efflux pump mechanisms.

    Adaptive Responses in Fungi and Bacteria

    In the face of environmental stressors such as the presence of a biocide, fungi and bacteria can exhibit adaptive responses to survive. researchgate.netnih.gov These responses often involve physiological and genetic changes that allow the microorganism to tolerate the toxic effects of the compound. For instance, some microbes can alter their cell membrane composition, reducing the permeability to IPBC and thereby limiting its intracellular accumulation. nih.gov This can be a first line of defense, providing the organism with a window of opportunity to activate other, more specific resistance mechanisms.

    Another adaptive strategy involves the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This matrix can act as a physical barrier, preventing IPBC from reaching the microbial cells within the biofilm. Additionally, the altered physiological state of microorganisms within a biofilm can contribute to increased resistance.

    Enzymatic Detoxification Pathways

    A primary mechanism of resistance involves the enzymatic detoxification of IPBC. nih.govresearchgate.net Microorganisms can produce enzymes that chemically modify the biocide, rendering it non-toxic. These detoxification reactions can involve processes such as hydrolysis, oxidation, or reduction. nih.govresearchgate.net For example, certain enzymes may cleave the carbamate (B1207046) linkage in IPBC, breaking it down into less harmful components. researchgate.net Oxidoreductases, for instance, are a class of enzymes known to be involved in the degradation of various toxic compounds and could play a role in IPBC detoxification. researchgate.netmdpi.com The identification and characterization of the specific enzymes and metabolic pathways involved in IPBC degradation are active areas of research.

    Detoxification PathwayEnzyme ClassPotential Reaction
    HydrolysisHydrolasesCleavage of the carbamate bond
    OxidationOxidoreductasesAddition of oxygen atoms to the molecule
    ReductionReductasesAddition of hydrogen atoms to the molecule

    Efflux Pump Mechanisms

    Efflux pumps are transport proteins located in the cell membranes of microorganisms that actively pump out toxic substances, including biocides like IPBC, from the cell. nih.govmdpi.commdpi.comfrontiersin.org This mechanism prevents the intracellular concentration of the biocide from reaching a lethal level. frontiersin.org There are several families of efflux pumps, with some having a broad substrate range, capable of exporting a wide variety of structurally different compounds. nih.govmdpi.com The overexpression of genes encoding these efflux pumps is a common mechanism of acquired resistance. nih.gov For example, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly important in Gram-negative bacteria for conferring resistance to a wide range of antimicrobial agents. mdpi.comnih.gov

    Monitoring and Surveillance of Resistance

    To effectively manage IPBC resistance, it is essential to monitor its emergence and spread. nih.govfao.orgwho.int Surveillance programs are crucial for tracking changes in the susceptibility of microbial populations to IPBC over time. nih.govfao.orgirac-online.org This can be achieved through several methods:

    Phenotypic Testing: This involves determining the minimum inhibitory concentration (MIC) of IPBC for microbial isolates from various environments. An increase in the MIC over time can indicate the development of resistance.

    Genotypic Testing: This method focuses on detecting the presence of genes known to be involved in resistance, such as those encoding for detoxification enzymes or efflux pumps. Molecular techniques like PCR and DNA sequencing can be used for this purpose.

    Environmental Monitoring: Regularly sampling and testing microbial populations from industrial settings where IPBC is used can provide an early warning of developing resistance. fao.org

    A systematic review of surveillance systems for antimicrobial resistance has highlighted that many systems are underperforming in key attributes related to effectiveness and acceptability. mdpi.com Therefore, improving the design and implementation of these systems is critical. nih.gov

    Strategies for Mitigating Resistance Development

    The development of resistance to biocides is a natural evolutionary process. However, strategies can be implemented to slow down this process and preserve the effectiveness of IPBC.

    Rotation of Biocides

    A key strategy for mitigating the development of resistance is the rotation of biocides with different modes of action. nih.gov Continuous use of a single biocide selects for microorganisms that are resistant to that specific compound. By rotating IPBC with other biocides that have different cellular targets or resistance mechanisms, the selection pressure is varied, making it more difficult for microbial populations to develop resistance to multiple agents simultaneously.

    For an effective biocide rotation program, it is important to select biocides that belong to different chemical classes and have distinct mechanisms of action. For instance, alternating the use of IPBC, which is believed to alter cell membrane permeability, with a biocide that targets a different cellular process, such as DNA replication or protein synthesis, can be a more effective strategy than rotating between two carbamate-based biocides. wikipedia.org

    Combination Therapies

    To enhance the antimicrobial spectrum and efficacy of 3-Iodo-2-propynyl butylcarbamate (IPBC), and to mitigate the development of microbial resistance, it is often formulated in combination with other biocidal agents. This approach can lead to synergistic or additive effects, where the combined antimicrobial activity is greater than the sum of the individual components.

    Research has demonstrated the benefits of combining IPBC with various other fungicides and bactericides. For instance, combinations of IPBC with zinc pyrithione (B72027) (ZPT) and octylisothiazolinone (OIT) have been shown to produce additive effects against both Staphylococcus aureus and Escherichia coli. When applied to nylon fabric at an equal ratio and a total concentration of 0.2 wt.%, these combinations achieved inhibition rates exceeding 99%.

    In the realm of material protection, particularly for wood and bamboo, synergistic combinations of IPBC are of significant interest. A study on the protection of bamboo against mold and stain fungi found that combining IPBC with pyraclostrobin (B128455) yielded significant synergistic effects. The most effective inhibition of three common stain fungi was observed at a 7:3 ratio of pyraclostrobin to IPBC at a 0.1% concentration. mdpi.com This combination proved more effective than IPBC alone, which, at the same concentration, showed high efficacy against mixed mold strains but was less effective against certain stain fungi like Botryodiplodia theobromae. mdpi.com

    Another documented synergistic pairing is with the fungicide propiconazole (B1679638) (PPZ). This combination is particularly advantageous as propiconazole helps to reduce the leaching of IPBC from treated surfaces, thereby extending the long-term efficacy of the paint film. A 2:1 ratio of PPZ to IPBC has been noted to provide long-lasting fungal protection while also minimizing potential yellowing associated with higher concentrations of IPBC. Furthermore, patent literature has described synergistic antimicrobial compositions of IPBC and flurochloridone (B1673481), with a preferred weight ratio of IPBC to flurochloridone between 1:5 and 5:1.

    The synergy between different biocides can be quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is typically interpreted as synergy, while a value between 0.5 and 4.0 may indicate an additive or indifferent effect. nih.gov While specific FICI values for many IPBC combinations are proprietary or not widely published, the observed enhancements in antimicrobial performance in various studies confirm the benefits of these combination therapies.

    Combination PartnerTarget MicroorganismsObserved EffectEffective Ratio (Example)Reference(s)
    PyraclostrobinStain and mold fungiSynergistic7:3 (Pyraclostrobin:IPBC) mdpi.com
    Zinc Pyrithione (ZPT) & Octylisothiazolinone (OIT)Staphylococcus aureus, Escherichia coliAdditiveEqual parts
    Propiconazole (PPZ)FungiSynergistic; Reduced leaching2:1 (PPZ:IPBC)
    FlurochloridoneMicroorganisms in building materialsSynergistic1:5 to 5:1

    Formulation Adjustments

    A significant strategy for managing the efficacy and stability of IPBC involves adjustments to its formulation, primarily through microencapsulation. While highly effective, IPBC is susceptible to degradation by heat and ultraviolet (UV) radiation and can be prone to leaching from treated substrates. pcimag.com These limitations can reduce its long-term effectiveness and necessitate innovative formulation approaches to protect the active ingredient.

    Microencapsulation is a process where particles of IPBC are enclosed within a protective polymeric shell. This technique offers several advantages:

    Enhanced Thermal Stability: Unprotected IPBC begins to decompose at temperatures as low as 70°C, with significant degradation occurring between 150°C and 300°C. researchgate.net Thermogravimetric analysis (TGA) shows that the initial decomposition temperature of pure IPBC is approximately 91°C. nih.gov In contrast, microencapsulation of IPBC within a shell, such as melamine-formaldehyde resin (MFR), significantly improves its thermal stability. The MFR shell itself undergoes major degradation in the 300-400°C range. pcimag.com Comparative TGA has shown that at 800°C, MFR-encapsulated IPBC can retain approximately 17% of its original mass, whereas pure IPBC would be completely decomposed. pcimag.com

    Improved UV Resistance: IPBC is known to decompose when irradiated with UV light, which can break the carbon-iodine bond. psu.edu This photodegradation can lead to a loss of efficacy and discoloration (yellowing) in exterior applications. Microencapsulation provides a physical barrier that shields the IPBC from direct UV exposure. Studies have shown that encapsulated biocides are more resistant to environmental degradation from UV and heat. pcimag.com One investigation demonstrated that encapsulation significantly improves the UV stability of isothiazolinone biocides, a class of compounds often used with IPBC. nih.gov For instance, the recovery rate of the encapsulated biocide OIT after UV irradiation was 15% higher than its non-encapsulated counterpart. nih.gov

    Controlled Release and Reduced Leaching: IPBC has limited solubility in water, which makes it susceptible to leaching from water-based coatings when exposed to rain or moisture. pcimag.com Microencapsulation controls the release of the biocide, ensuring that a minimal effective concentration is maintained on the surface for a longer duration. Research has demonstrated a significant reduction in the leaching rate for encapsulated IPBC compared to its free form. One study found that while free IPBC was completely released from a film within 20 hours, the cumulative release from MFR microcapsules was less than 80% after 120 hours. pcimag.com Another study using X-ray fluorescence to measure the amount of IPBC remaining in paint films after leaching confirmed that the retention was higher for encapsulated IPBC. researchgate.net

    The choice of encapsulating material and surfactants in the formulation is crucial. Melamine-formaldehyde resin is a common choice for the shell due to its thermal stability and durability. The use of specific surfactants, such as Tween 80, has been shown to result in microcapsules with good morphology and anti-mold performance. pcimag.com

    PropertyUnencapsulated IPBCMicroencapsulated IPBC (MFR Shell)Benefit of Formulation AdjustmentReference(s)
    Thermal Stability Begins to decompose at ~70°C; Initial decomposition temp ~91°C. nih.govMFR shell degrades at 300-400°C; Retains ~17% mass at 800°C. pcimag.comEnhanced stability at high temperatures, suitable for processes involving heat. pcimag.comnih.gov
    UV Resistance Susceptible to degradation by UV light, leading to loss of efficacy and yellowing. psu.eduShell material provides a protective barrier against UV radiation.Improved durability and color stability in outdoor applications. pcimag.comnih.gov
    Leaching Prone to leaching from water-based coatings. Complete release can occur in <24 hours. pcimag.comSlow, controlled release. <80% release after 120 hours. pcimag.comLonger-lasting protection and reduced environmental runoff. pcimag.comresearchgate.net

    Synergistic and Antagonistic Interactions with Other Compounds

    Co-Formulation with Organosilicon Compounds for Enhanced Efficacy

    Research has explored the combination of IPBC with organosilicon compounds, specifically silanes, to improve the durability and stability of IPBC in treated materials like wood. One study investigated the use of a silane (B1218182) blend to enhance the resistance of Scots pine wood to microfungi. Chemical analysis of water extracts from leached wood samples indicated that the silanes helped to stabilize IPBC within the wood structure, thereby increasing its long-term efficacy as a preservative. researchgate.net This suggests a synergistic relationship where the organosilicon compounds improve the retention and, consequently, the performance of IPBC. researchgate.net

    Combination with Other Fungicides and Biocides (e.g., Propiconazole)

    The combination of IPBC with other fungicides and biocides is a common practice to broaden the spectrum of activity and manage resistance. nih.gov

    A significant number of wood protection products are based on the co-formulation of IPBC with propiconazole (B1679638). ihd-dresden.de This combination is effective against both wood-destroying and blue-stain fungi. ihd-dresden.de The synergy allows for comprehensive protection of wooden products intended for exterior use, such as window frames and facade elements. ihd-dresden.de However, due to regulatory re-evaluation of propiconazole, alternatives like tebuconazole (B1682727) and penflufen (B166974) are being considered as combination partners for IPBC. ihd-dresden.de Combining IPBC with tebuconazole often requires higher concentrations of IPBC to achieve similar efficacy against blue stain fungi, as tebuconazole is less effective in this regard. ihd-dresden.de The potential of combining IPBC with penflufen is also under investigation. ihd-dresden.de

    Studies have shown that the toxicity of mixtures containing IPBC can be significantly higher than predicted, indicating synergistic effects. For instance, a mixture of IPBC, the pyrethroid insecticide cypermethrin, and triazole fungicides exhibited up to 18 times greater toxicity to certain aquatic organisms than what was anticipated based on the individual components. researchgate.net

    Furthermore, high-throughput screening of FDA-approved compounds has identified other molecules that potentiate the antifungal effects of IPBC. In one study, trifluoperazine (B1681574) and hexetidine (B1673225) were found to enhance the growth inhibition of several environmental fungi when combined with IPBC. researchgate.net These combinations proved effective even after being incorporated into a polymer matrix. researchgate.net

    Conversely, some interactions can be antagonistic. One study noted that when IPBC was mixed with another unspecified chemical, the two exhibited mildly antagonistic behavior. nih.gov

    Table 1: Examples of Fungicide Combinations with IPBC

    Combination CompoundInteraction TypeTarget OrganismsApplication/ContextSource(s)
    Propiconazole SynergisticWood-destroying and blue-stain fungiWood preservatives for exterior use ihd-dresden.de
    Tebuconazole Additive/SynergisticWood-destroying and blue-stain fungiWood preservatives (alternative to propiconazole) ihd-dresden.de
    Penflufen Under InvestigationWood-destroying fungiWood preservatives (alternative to propiconazole) ihd-dresden.de
    Trifluoperazine SynergisticTrichoderma virens and other environmental fungiGeneral antifungal applications researchgate.net
    Hexetidine SynergisticEnvironmental fungiGeneral antifungal applications researchgate.net
    Elemental Sulfur Additive/Slightly SynergisticMonilinia fructicola (propiconazole-resistant isolates)Agricultural fungicide (in combination with propiconazole) nih.gov
    Cypermethrin & Triazoles SynergisticAquatic organisms (toxicity study)Wood preservatives researchgate.net

    Interaction with Material Components and Substrates

    IPBC is incorporated into a wide variety of materials, including paints, adhesives, plastics, metalworking fluids, and textiles, to prevent fungal growth. epa.govatamankimya.com Its interaction with the components of these materials can affect its stability and performance.

    Carbamates like IPBC are generally incompatible with strong acids, strong bases, and strong reducing agents. scbt.com In the context of paint formulations, IPBC-based products have been associated with irreversible yellowing of the dry film, particularly in products containing resins based on styrenated polymers. monsonco.com Therefore, thorough evaluation of potential discoloration is recommended when developing new paint formulations with IPBC. monsonco.com

    In metalworking fluids, IPBC is generally compatible with most ingredients, but it is recommended that it be added after other chemicals and concentrates. monsonco.com Its limited water solubility means that in some systems, particularly dilute synthetic fluids, good agitation is required to ensure proper dispersion. monsonco.com The compound's stability can be affected by the chemical environment; it is considered stable under recommended storage conditions but can be reactive. scbt.comechemi.com

    IPBC is also subject to degradation in the environment. In soil, it undergoes microbial degradation, with one study reporting a half-life of just over two hours in non-sterile soil. echemi.com

    Potential for Antiviral Effects in Combination with Hydroxybenzoic Acids

    Phenolic acids, a class of compounds found in many plants, are known for a range of bioactivities, including antiviral properties. nih.gov For example, p-hydroxybenzoic acid (p-HBA) is recognized for its antimicrobial potential, and protocatechuic acid (PCA) has demonstrated antiviral activities in various studies. nih.gov

    A study investigating the antiviral properties of a mixture derived from the autoxidation of catechinic acid initially suggested that 4-hydroxybenzoic acid (4-HBA) was the active component against Herpes Simplex Virus. nih.gov However, subsequent, more detailed analysis by the same research group refuted this finding. nih.gov Their later work demonstrated that a commercial sample of 4-HBA was completely inactive against the virus, and further analysis confirmed that 4-HBA was not present in the antivirally active mixture. nih.gov

    Currently, there is no specific research documented in the provided sources that investigates the synergistic or antagonistic antiviral effects of combining 3-Iodo-2-propynyl butylcarbamate directly with hydroxybenzoic acids. While hydroxybenzoic acids themselves possess known antiviral potential, their interaction with IPBC for this purpose remains an un-investigated area. nih.govnih.gov

    Advanced Application Technologies and Formulation Science

    Controlled Release Systems for 3-Iodo-2-propynyl butylcarbamate

    Controlled release systems are a cornerstone of modern biocide formulation, aiming to maintain effective concentrations of the active ingredient over extended periods while minimizing environmental impact. For IPBC, these technologies are crucial for overcoming challenges such as leaching and degradation.

    Microencapsulation and Nanogel Particle Development

    Microencapsulation is a prominent technique for creating controlled-release formulations of IPBC. This process involves enclosing IPBC within a polymeric shell, creating microcapsules that protect the active ingredient and regulate its release. One method involves using an emulsion solvent evaporation technique to encapsulate IPBC in solid microspheres made from blends of polystyrene (PS) and polycaprolactone (B3415563) (PCL). nih.govvtt.fi Another approach utilizes in-situ polymerization with materials like melamine-formaldehyde resin (MFR) to form a protective shell around an IPBC core. mdpi.com The choice of shell material and emulsifier is critical; for instance, Tween 80 has been shown to be an effective surfactant for preparing MFR microcapsules with regular morphology and good sustained-release properties. mdpi.com The resulting microcapsules can achieve high drug loading and encapsulation efficiency, with studies reporting 20% drug loading and 80% encapsulation efficiency for an IPBC-MFR system. mdpi.com

    Nanogels represent another advanced delivery platform. These are three-dimensional networks of cross-linked hydrophilic polymers that can be designed to be highly responsive to environmental stimuli. mdpi.commdpi.com Though specific research on IPBC-loaded nanogels is emerging, the technology offers significant potential. Nanogels can be synthesized from biocompatible materials like chitosan (B1678972) and can be engineered to be less than 100 nm in size. mdpi.com Their hydrophilic nature and high swelling capacity allow for high aqueous dispersibility and the potential for high drug loading content. mdpi.comnih.gov The development of nanogel systems for IPBC could offer advantages such as improved penetration into substrates and highly tunable release profiles based on triggers like pH, temperature, or redox potential. mdpi.com

    Release Kinetics Modeling and Optimization

    Understanding and predicting the release of IPBC from encapsulated formulations is essential for optimizing their performance. conicet.gov.ar Mathematical modeling provides a framework for analyzing release data and identifying the underlying mechanisms, such as diffusion, dissolution, or erosion. conicet.gov.armdpi.com

    For IPBC microcapsules, release kinetics have been evaluated using various models. In a study of IPBC released from MFR microcapsules, the process was effectively characterized by the First-Order Kinetic model, which achieved a high coefficient of determination (R² = 0.979). mdpi.com The release profile was observed to occur in three distinct stages: an initial burst, followed by a period of sustained release, and finally a slower, diffusion-controlled phase. mdpi.com

    Optimization of the release rate is a key objective. It has been demonstrated that the release of IPBC can be tuned by modifying the formulation of the microcapsule. For example, in polyurea-based microcapsules, the inclusion of N-alkyl pyrrolidone along with a synergizing agent inside the capsule can reduce the release rate of IPBC by at least 40%. google.comgoogle.com This slower release is advantageous for applications requiring long-term protection. google.com The release rate can be precisely evaluated by extracting the formulation with a solvent like hexane, which solubilizes the free IPBC but not the polymer shell, and then measuring the extracted amount at set time intervals using gas chromatography. google.comgoogle.com This allows for the determination of both the encapsulation efficiency and the release rate from the capsules. google.com

    Table 1: Release Kinetics of IPBC from Melamine-Formaldehyde Resin (MFR) Microcapsules

    ParameterFindingSource
    Kinetic Model First-Order Kinetic Model mdpi.com
    Goodness of Fit (R²) 0.979 mdpi.com
    Release Comparison Unencapsulated IPBC achieved complete release within 20 hours. mdpi.com
    Sustained Release The cumulative release rate of encapsulated IPBC (I-MFR) remained below 80% after 120 hours. mdpi.com

    Enhanced Longevity and Reduced Leaching through Encapsulation

    A primary benefit of encapsulating IPBC is the significant enhancement of its functional longevity and the reduction of its tendency to leach from treated materials. conicet.gov.ar The polymeric shell of the microcapsule acts as a physical barrier, which not only controls the release rate but also protects the IPBC from environmental factors like UV radiation and high temperatures, thereby improving its stability. mdpi.com

    Studies have shown that microencapsulation effectively prolongs the efficacy of IPBC. While free IPBC can be fully released from a substrate in as little as 20 hours, the release from MFR microcapsules was sustained for over 120 hours, with less than 80% of the active ingredient being released in that time. mdpi.com This sustained release mechanism is crucial for applications such as paints and wood preservatives, where long-term protection is required. google.com By slowing the release, encapsulation ensures that the biocide is available to combat fungal growth over a much longer period. google.comgoogle.com

    Furthermore, encapsulation helps to mitigate the issue of leaching, which is particularly relevant in applications like wood preservation. When wood's permeability is increased through treatments like bioincising, it can lead to a higher leaching rate of the active substance. redalyc.org By containing IPBC within a stable microcapsule, its release into the surrounding environment is controlled, ensuring that the preservative remains within the wood for longer, thus enhancing its durability and reducing environmental contamination.

    Integration into Novel Materials and Products

    The fungicidal properties of IPBC have been harnessed through its incorporation into a variety of materials, leading to the development of novel products with inherent resistance to microbial growth.

    Antifungal Dental Gypsum Development

    Fungal growth on dental models can compromise their physical integrity and act as a vector for cross-contamination between patients and dental personnel. matec-conferences.org To address this, IPBC has been successfully incorporated into Type III dental gypsum to create an antifungal material for fabricating dental models. matec-conferences.orgelsevierpure.com

    Research has demonstrated the efficacy of this approach. In one study, Type III dental gypsum containing 0.005% w/w IPBC exhibited no fungal growth after being challenged with Penicillium notatum, Aspergillus flavus, and other Aspergillus species for 28 days. matec-conferences.org The antifungal activity was found to be statistically significant (p < .001) when compared to gypsum without IPBC. matec-conferences.org

    Another study evaluated gypsum with IPBC concentrations of 0.001%, 0.005%, and 0.01% w/w against a panel of microbes including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. elsevierpure.com The results showed a microbial reduction ranging from 19.4% to 70.6%. elsevierpure.com Crucially, the incorporation of IPBC at these concentrations did not negatively affect the key physical properties of the gypsum; the dry compressive strength and setting time remained within the specifications of the ISO 6873 standard. elsevierpure.com

    Table 2: Efficacy of IPBC in Type III Dental Gypsum

    IPBC Concentration (w/w)Test OrganismsOutcomePhysical Properties ImpactSource
    0.005% Penicillium notatum, Aspergillus flavus, Aspergillus spp.No fungal growth observed after 28 days.Not specified in this study. matec-conferences.org
    0.001% - 0.01% Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicansMicrobial reduction of 19.4% to 70.6%.No significant differences in dry compressive strength or setting time. elsevierpure.com

    Wood Permeability Enhancement through Bioincising Techniques

    Treating refractory wood species like Norway spruce with preservatives is challenging due to their low permeability. researchgate.net Bioincising is a biotechnological pretreatment that uses white-rot fungi, such as Physisporinus vitreus, to selectively degrade the pit membranes in the wood's cellular structure. researchgate.netncsu.eduresearchgate.net This process significantly increases the wood's permeability, allowing for a greater uptake and deeper penetration of preservatives like IPBC. researchgate.net

    Studies have confirmed the effectiveness of this combination. When bioincised wood was treated with IPBC-containing preservatives, it showed a significantly higher uptake of the preservative compared to untreated control samples. researchgate.net High-pressure liquid chromatography (HPLC) analysis revealed that IPBC penetrated more deeply into the bioincised wood. researchgate.net This improved loading and penetration directly translates to enhanced durability. The bioincised wood treated with IPBC demonstrated a significantly higher resistance to both white-rot and brown-rot fungi, proving the value of this technique for improving wood protection. researchgate.net The mechanism behind this enhancement is the selective degradation of bordered and half-bordered pits by the fungus during its initial colonization phase. researchgate.netresearchgate.net

    {"answer":"### 10.3. Film Preservation Technologies in Coatings

    3-Iodo-2-propynyl butylcarbamate (IPBC) is a carbamate-based biocide widely utilized as a dry-film preservative in both interior and exterior paints and coatings. atamanchemicals.comatamankimya.com Developed in the 1970s, it effectively protects coatings from degradation caused by mold, mildew, and other fungal growth. atamanchemicals.comatamanchemicals.com Its primary function is to maintain the integrity and appearance of the paint film over time. atamankimya.com

    IPBC's efficacy extends to a broad spectrum of fungal species, often at very low concentrations. atamankimya.com The mechanism of action is believed to involve the disruption of cell membrane permeability in fungi. wikipedia.org While the precise mechanism is not fully understood, it is speculated that the iodo group in its molecular structure plays a significant role in its antifungal activity by destroying the active proteins of microorganisms. mdpi.com

    The performance of IPBC as a film preservative is influenced by several factors, including its interaction with the coating formulation and environmental conditions. A significant challenge is its susceptibility to leaching from the paint film when exposed to water, which can reduce the long-term efficacy of the coating. pcimag.comcoatingsworld.com Research has shown that environmental factors such as precipitation and solar radiation can influence the transformation and leaching of biocides from paint films. nih.gov

    To address the issue of leaching, advanced formulation technologies such as encapsulation have been developed. Encapsulating IPBC can control its release, ensuring a minimum effective concentration is maintained at the coating's surface for an extended period. pcimag.com This controlled-release mechanism not only enhances the durability of the dry-film protection but also helps in reducing the environmental impact by minimizing the amount of biocide leached. pcimag.com

    Studies have compared the performance of encapsulated versus non-encapsulated IPBC. The results indicate that encapsulated IPBC leaches more slowly and provides longer-lasting protection against fungal growth in accelerated weathering tests. pcimag.com Furthermore, combining IPBC with other less leachable fungicides, such as propiconazole (B1679638), has been shown to improve long-term performance and reduce issues like yellowing of the paint film. coatingsworld.com

    Research Findings on IPBC in Coatings:

    A study investigating the controlled release of IPBC from paint films demonstrated that encapsulation significantly reduces the amount of IPBC that leaches out when the film is exposed to water. The cumulative amount of leached IPBC was measured using UV spectroscopy. pcimag.com

    Table 1: Fungal Growth Rating on Leached Paint Films (ASTM D 5590) pcimag.com

    Leaching Time (hours)Non-Encapsulated IPBCEncapsulated IPBC (CR)
    000
    2410
    4820
    7230
    9641
    Fungal growth rated on a scale from 0 (no growth) to 4 (heavy growth). pcimag.com

    In outdoor exposure tests, paint films containing encapsulated IPBC showed enhanced dry-film protection compared to those with non-encapsulated IPBC. After 18 months of exposure, the sample with encapsulated biocide exhibited the least surface defacement. pcimag.com

    Another research aspect focuses on the environmental fate of IPBC. It degrades rapidly in soil and aquatic environments, which mitigates the risk of long-term contamination of surface and ground water. epa.govregulations.gov However, IPBC is recognized as being very highly toxic to aquatic organisms. epa.govregulations.gov

    The thermal stability of IPBC is also a consideration, particularly in processes involving high temperatures like wood drying or hot pressing of boards. Studies have shown that thermal degradation of IPBC can occur at temperatures as low as 70°C, potentially reducing its antifungal activity. mdpi.com

    Regulatory Science and Risk Assessment Methodologies

    Scientific Basis for Regulatory Decisions (e.g., Reregistration)

    Regulatory decisions, such as the reregistration of pesticides, are founded on a comprehensive evaluation of scientific data. In the United States, the Environmental Protection Agency (EPA) is responsible for this process. epa.gov When a pesticide is due for reregistration, the EPA requires and reviews a complete set of studies from the pesticide producers that detail the human health and environmental effects. epa.gov Based on this information, the agency develops mitigation measures and regulatory controls to reduce any identified risks. A pesticide is reregistered only if it meets the safety standards set by the Food Quality Protection Act (FQPA) and is not expected to pose unreasonable risks to human health or the environment. epa.gov

    Environmental Risk Assessment Frameworks

    The environmental risk assessment for IPBC considers its fate and effects in the environment. who.int This framework is designed to be applicable to a wide range of environmental stressors, not just chemical toxicity. who.int Key components of this assessment include understanding the chemical's environmental distribution and behavior.

    Laboratory studies have shown that IPBC is stable in acidic conditions (pH 5) but undergoes rapid hydrolysis at a pH of 9. gov.bc.ca It exhibits moderate adsorption to various soil types, suggesting a moderate potential for movement within the soil. gov.bc.ca The compound degrades rapidly in aerobic soil conditions, with microbial metabolism being a primary degradation pathway. gov.bc.ca Due to its rapid degradation, IPBC is not expected to pose a significant threat to surface or ground water. epa.gov

    However, IPBC is recognized as being highly toxic to aquatic organisms. industrialchemicals.gov.au Acute toxicity studies indicate that IPBC is very highly toxic to cold-water fish and highly toxic to warm-water fish and aquatic invertebrates. epa.govepa.gov It is also highly toxic to estuarine/marine fish and invertebrates. epa.gov Despite this high aquatic toxicity, a quantitative risk assessment has not been conducted because the risks to aquatic environments from its use as a microbicide are regulated under the National Pollutant Discharge Elimination System (NPDES) permitting program of the EPA's Office of Water. epa.gov

    Human Health Risk Assessment Frameworks

    Human health risk assessments for IPBC focus on potential exposure and toxicity. who.intepa.gov The U.S. EPA has classified IPBC as "not likely" to be carcinogenic to humans. epa.gov Dietary exposure through food is not anticipated as there are no registered uses of IPBC on food or feed products. epa.gov

    The primary routes of human exposure are occupational and residential, through dermal contact and inhalation. regulations.gov The EPA assesses these risks by calculating the Margin of Exposure (MOE), which is the ratio of the No-Observed-Adverse-Effect Level (NOAEL) to the estimated daily dose. epa.gov An MOE of 100 or greater is generally not a cause for concern. epa.gov

    For short- and intermediate-term exposures, the NOAEL is 200 mg/kg/day, derived from a subchronic dermal study in rats. epa.gov For chronic exposures, the NOAEL is 20 mg/kg/day, based on a chronic rat study. epa.gov Assessments of occupational and homeowner scenarios have shown acceptable MOEs, except for occupational painters using airless or compressed air sprayers. epa.gov For these specific scenarios, the use of personal protective equipment (PPE) is required to mitigate risk. epa.gov

    Recent assessments have identified potential risks of concern for inhalation exposure during airless spray application of paints containing IPBC. regulations.gov Mitigation measures, such as reducing the application rate, have been proposed to address these concerns. regulations.gov

    Data Requirements for Regulatory Approvals

    To gain regulatory approval, manufacturers must submit a comprehensive set of data to agencies like the EPA. epa.govepa.gov This includes:

    Product Chemistry: Detailed information on the chemical composition and properties of the product. epa.gov

    Acute Toxicity Studies: Data on the short-term toxic effects of the substance. epa.gov

    Confidential Statements of Formula (CSFs): Precise information on the product's formulation. epa.gov

    Revised Labeling: Labels must comply with current regulations and include necessary warnings and instructions. epa.gov

    For reregistration, specific data may be required, such as neurotoxicity studies. epa.gov The EPA also develops generic exposure Data Call-Ins (DCIs) for certain chemical classes, like antimicrobial chemicals, to gather necessary exposure information. epa.gov

    International Harmonization of Regulatory Standards (e.g., REACH, EU Biocidal Products Directive)

    International efforts aim to harmonize the regulation of chemicals to ensure consistent protection of human health and the environment. Key regulations include the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the Biocidal Products Regulation (BPR).

    Under the BPR, which superseded the Biocidal Products Directive (BPD), active substances like IPBC must be approved for specific product-types before they can be used in biocidal products on the EU market. wikipedia.orgeuropa.eu IPBC has been evaluated for use in wood preservatives (product-type 8) and in-can preservatives (product-type 6). europa.eulegislation.gov.uk The evaluation process involves a rapporteur member state submitting a competent authority report, which is then reviewed by other member states and the European Chemicals Agency (ECHA). europa.eulegislation.gov.uk

    Concerns about IPBC's potential for endocrine disruption have led to it being identified as a candidate for substitution in the EU. gpcgateway.comchemradar.com ECHA has launched public consultations to gather information on potential alternatives. gpcgateway.comchemradar.com

    The REACH regulation requires companies to register substances manufactured or imported into the EU in quantities of one tonne or more per year. rokita.pl IPBC is registered under REACH, with annual production or import volumes between 10 and 100 tonnes in the European Economic Area. gpcgateway.com

    Methodologies for Exposure Assessment

    Exposure assessment is a critical component of risk assessment, aiming to quantify the contact of a population with a chemical. For IPBC, exposure scenarios are evaluated for both occupational and residential settings. regulations.gov

    Occupational Exposure:

    Handlers: Assessments consider short-, intermediate-, and long-term exposures for workers who handle IPBC during the preservation of materials like paints, plastics, and textiles. regulations.gov

    Application Methods: Different application methods, such as brushing, rolling, and spraying, are evaluated for their potential to expose workers. epa.govregulations.gov For high-exposure scenarios like airless spraying of paint, specific mitigation measures, including reduced application rates or the use of PPE, may be required. epa.govregulations.gov

    Residential Exposure:

    Handlers: Short-term dermal and inhalation exposures are assessed for individuals using products containing IPBC, such as paints, stains, and sealants. regulations.gov

    Post-application: Exposure to occupants in areas where treated products are used, such as homes with IPBC-treated HVAC systems or textiles, has been identified as a data gap. epa.gov

    Dietary and Drinking Water Exposure:

    Dietary exposure from food is considered unlikely. epa.gov

    Potential for drinking water exposure exists from industrial effluents, but acute risks are not of concern. regulations.gov

    Post-Market Surveillance and Environmental Monitoring Studies

    Post-market surveillance involves the ongoing monitoring of a product's safety after it has been released to the market. wikipedia.org This is a proactive process for manufacturers to collect and review data from the real-world use of their products to identify any need for corrective or preventive actions. johner-institute.com This can include reviewing spontaneous reports of adverse events, conducting customer surveys, and analyzing data from patient registries and electronic health records. wikipedia.orgiqvia.com

    Environmental monitoring studies for IPBC are important for understanding its real-world environmental concentrations and effects. While IPBC is not known to occur naturally, its presence in the environment stems from anthropogenic sources like industrial discharges and runoff from treated products. ccme.ca Monitoring efforts, such as those initiated by the Fraser River Action Plan in Canada, have been challenged by the low concentrations of IPBC in effluent samples, which are often below detection limits. ccme.ca Further monitoring is necessary to assess the environmental impact of IPBC, especially considering its high toxicity to aquatic life. industrialchemicals.gov.au

    Q & A

    Q. What methodologies are recommended for stabilizing IPBC against UV-induced discoloration in aqueous formulations?

    IPBC is prone to photodegradation under UV light, leading to discoloration. A validated approach involves encapsulating IPBC in polymer microparticles (size: 20–1000 μm, surface area: 0.001–0.9 m²/g) composed of UV-absorbing polymers. These microparticles shield IPBC from UV wavelengths linked to degradation while avoiding solvent evaporation or emulsion formation during synthesis. This method maintains biocidal efficacy and is compatible with water-based coatings .

    Q. How can researchers assess IPBC’s environmental mobility and biodegradation in soil systems?

    IPBC’s soil mobility can be estimated using its organic carbon adsorption coefficient (Koc: 62–310), which classifies it as moderately to highly mobile. Aerobic degradation studies in non-sterile soil show a half-life of 2.13 hours at 22°C, with microbial activity accelerating breakdown. Sterile soil studies demonstrate slower degradation (50% remaining after 28 days), highlighting microbial dependency. Use gas chromatography-mass spectrometry (GC-MS) to track IPBC and its primary degradate, propargyl butyl carbamate .

    Q. What analytical methods are suitable for quantifying IPBC and its impurities in technical-grade formulations?

    High-performance liquid chromatography (HPLC) with UV detection is standard for IPBC quantification, validated for limits of detection (LOD) ≤0.1 ppm. For impurities (e.g., residual propargyl alcohol), combine GC-MS with derivatization techniques. Regulatory guidelines (e.g., EPA) require method validation for precision, accuracy, and robustness in matrices like soil, water, and biological tissues .

    Advanced Research Questions

    Q. How can researchers design experiments to resolve contradictions in IPBC’s photostability data across different formulations?

    Discrepancies in photostability studies often arise from variations in polymer matrix composition or UV exposure protocols. To address this:

    • Standardize light sources (e.g., xenon arc lamps simulating sunlight).
    • Conduct accelerated aging tests with controlled humidity/temperature.
    • Use X-ray photoelectron spectroscopy (XPS) to analyze polymer-IPBC interfacial interactions. Cross-reference degradation kinetics with microparticle surface area data to identify shielding efficiency thresholds .

    Q. What advanced techniques elucidate the mechanistic pathways of IPBC’s UV degradation in treated wood?

    Apply time-resolved spectroscopic methods (e.g., transient absorption spectroscopy) to track reactive intermediates (e.g., iodine radicals) during UV exposure. Pair with quantum yield calculations to quantify photolysis rates. For wood-embedded IPBC, use confocal Raman microscopy to map spatial degradation patterns and correlate with lignin interaction effects .

    Q. How can computational modeling predict IPBC’s bioaccumulation potential in aquatic ecosystems?

    Estimate bioconcentration factors (BCF) using the equation:

    logBCF=0.76logP0.23\log BCF = 0.76 \log P - 0.23

    where log P (octanol-water partition coefficient) for IPBC is 2.81. Experimental BCF values (e.g., 36) align with moderate bioaccumulation risk. Refine models with molecular dynamics simulations to account for metabolic transformation in fish liver microsomes .

    Q. What regulatory data gaps must be addressed for IPBC’s re-evaluation under EPA guidelines?

    Current EPA assessments prioritize:

    • Long-term ecotoxicology data (e.g., chronic toxicity to aquatic invertebrates).
    • Field studies on IPBC leaching from treated wood into groundwater.
    • Advanced fate modeling incorporating soil pH and organic matter variability. Submit data on direct photolysis quantum yields and oxidative byproducts to fulfill OECD testing requirements .

    Methodological Notes

    • Synthesis Optimization : For IPBC derivatives, use propargyl alcohol and n-butyl isocyanate as precursors, with iodine lithiation for regioselective iodination .
    • Stability Testing : Store IPBC at 2–8°C in airtight, light-protected containers to prevent hydrolytic degradation to butylamine and CO₂ .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.